Thalidomide-5-NH-CH2-COO(t-Bu)
描述
BenchChem offers high-quality Thalidomide-5-NH-CH2-COO(t-Bu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-NH-CH2-COO(t-Bu) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H21N3O6 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetate |
InChI |
InChI=1S/C19H21N3O6/c1-19(2,3)28-15(24)9-20-10-4-5-11-12(8-10)18(27)22(17(11)26)13-6-7-14(23)21-16(13)25/h4-5,8,13,20H,6-7,9H2,1-3H3,(H,21,23,25) |
InChI 键 |
UWWJGEOCKIODLB-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Role of Thalidomide-5-NH-CH2-COO(t-Bu) as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These bifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. A critical component in many successful PROTACs is the E3 ligase ligand, with derivatives of thalidomide (B1683933) being widely employed to recruit the Cereblon (CRBN) E3 ligase.[2]
This technical guide provides an in-depth overview of "Thalidomide-5-NH-CH2-COO(t-Bu)", a key intermediate used in the synthesis of CRBN-based PROTACs.[3] This molecule serves as a CRBN ligand, and its tert-butyl ester protecting group can be readily removed under acidic conditions to enable the covalent attachment of a linker and, subsequently, a POI-binding ligand.[3] We will explore its synthesis, its interaction with CRBN, and the experimental protocols used to characterize its function and the efficacy of the resulting PROTACs.
Core Concepts: CRBN-Mediated Protein Degradation
Cereblon is the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[4] Thalidomide and its analogs bind to a hydrophobic pocket in CRBN, modulating its substrate specificity.[5] This binding event can induce the recruitment of "neosubstrates"—proteins not normally targeted by CRBN—to the E3 ligase complex.[4] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. PROTACs leverage this mechanism by synthetically linking a CRBN ligand to a ligand for a specific POI, thereby inducing the degradation of that POI.
Synthesis of Thalidomide-5-NH-CH2-COO(t-Bu)
While a specific, detailed, and publicly available protocol for the synthesis of "Thalidomide-5-NH-CH2-COO(t-Bu)" is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for creating 5-substituted thalidomide analogs. A plausible synthetic route would involve the following key steps:
-
Preparation of a 5-Aminothalidomide Precursor: This can be achieved through various methods, such as the nitration of the phthalic anhydride (B1165640) precursor followed by reduction, or by starting with an amino-substituted phthalic acid.
-
Coupling with the Glycine (B1666218) Moiety: The 5-amino group of the thalidomide core can then be reacted with a protected glycine derivative, such as tert-butyl bromoacetate, via nucleophilic substitution to introduce the -NH-CH2-COO(t-Bu) functional group.
Alternative approaches, such as solid-phase synthesis, have also been successfully employed for the generation of thalidomide-based PROTAC intermediates, offering advantages in purification and scalability.[6][7]
Quantitative Data: Binding Affinity to Cereblon
For reference, the binding affinities of parent and related immunomodulatory drugs (IMiDs) to CRBN are provided in the table below. It is anticipated that the binding affinity of "Thalidomide-5-NH-CH2-COO(t-Bu)" would be in a similar range to that of thalidomide.
| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [5] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM (Kd) | [5] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (Kd) | [5] |
| (S)-thalidomide | Competitive Elution Assay | ~10-fold stronger binding than (R)-enantiomer | [8] |
Experimental Protocols
The characterization of "Thalidomide-5-NH-CH2-COO(t-Bu)" and the resulting PROTACs involves a series of biochemical, biophysical, and cellular assays. Below are detailed methodologies for key experiments.
CRBN Binding Affinity Determination
a) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Methodology:
-
Sample Preparation: Purified recombinant human CRBN/DDB1 complex is dialyzed into the desired assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). The ligand, "Thalidomide-5-NH-CH2-COO(t-Bu)" (after deprotection of the t-Bu group if necessary for solubility), is dissolved in the same buffer.
-
ITC Experiment: The CRBN/DDB1 solution is loaded into the sample cell of the microcalorimeter, and the ligand solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution while the heat evolved or absorbed is measured.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the Kd.
-
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from a tagged CRBN protein by the unlabeled test compound.
-
Methodology:
-
Reagents: His-tagged recombinant CRBN/DDB1 complex, a fluorescently labeled thalidomide tracer, a terbium-labeled anti-His antibody (donor), and a fluorescent acceptor dye.
-
Assay Procedure: In a microplate, the tagged CRBN, tracer, and donor antibody are incubated. A serial dilution of the test compound is then added.
-
Detection: After incubation, the plate is read on a TR-FRET-compatible plate reader. The energy transfer from the donor to the acceptor (when the tracer is bound) is measured.
-
Data Analysis: The decrease in the FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value.
-
c) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the proximity of two molecules. In a competition format, the test compound displaces a biotinylated thalidomide tracer from a His-tagged CRBN protein, disrupting the proximity of streptavidin-coated donor beads and nickel-chelate acceptor beads.
-
Methodology:
-
Reagents: His-tagged CRBN/DDB1, biotinylated thalidomide tracer, streptavidin-coated donor beads, and anti-His acceptor beads.
-
Assay Procedure: The reagents are incubated in a microplate with varying concentrations of the test compound.
-
Detection: Upon excitation, the donor beads generate singlet oxygen, which, if in proximity, activates the acceptor beads to emit light.
-
Data Analysis: The reduction in the AlphaScreen signal is used to determine the IC50 of the test compound.
-
Cellular Assessment of PROTAC Activity
Western Blot for Target Protein Degradation
-
Principle: This technique is used to quantify the levels of the target protein in cells after treatment with the PROTAC.
-
Methodology:
-
Cell Treatment: Cells are seeded in multi-well plates and treated with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The target protein levels are normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizations
Signaling and Experimental Pathways
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: CRBN-mediated ubiquitination signaling.
Conclusion
"Thalidomide-5-NH-CH2-COO(t-Bu)" is a valuable chemical entity for the construction of PROTACs that recruit the CRBN E3 ligase. Its synthesis allows for the straightforward incorporation of a CRBN-binding moiety into a bifunctional degrader molecule. While direct quantitative binding data for this specific intermediate is not widely published, the extensive knowledge base on thalidomide and its analogs provides a strong rationale for its use. The experimental protocols detailed in this guide offer a robust framework for characterizing the binding of this and related ligands to CRBN and for evaluating the efficacy of the resulting PROTACs in inducing the degradation of target proteins. As the field of targeted protein degradation continues to expand, the principles and methodologies outlined here will be essential for the development of novel and effective therapeutics.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thalidomide-5-carboxamidoacetic acid Derivatives in PROTAC Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key moieties: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This technical guide focuses on the critical role of thalidomide (B1683933) derivatives, specifically "Thalidomide-5-NH-CH2-COO(t-Bu)" and its deprotected form, "Thalidomide-5-NH-CH2-COOH," as foundational building blocks for recruiting the Cereblon (CRBN) E3 ligase in PROTAC design.
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, are well-established ligands for CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating a thalidomide-based moiety, a PROTAC can effectively bring the POI into close proximity with the CRBN complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The "Thalidomide-5-NH-CH2-COO(t-Bu)" molecule is a versatile intermediate in PROTAC synthesis. The tert-butyl ester serves as a protecting group for the carboxylic acid, which, upon deprotection, provides a reactive handle for conjugation to a linker, enabling the modular construction of potent and specific protein degraders. This guide will delve into the synthesis, quantitative characterization, and experimental application of this important class of CRBN-recruiting elements in PROTAC technology.
Data Presentation
Quantitative Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)
The binding affinity of the E3 ligase ligand to its target is a critical parameter in the design of effective PROTACs. While specific binding data for "Thalidomide-5-NH-CH2-COO(t-Bu)" is not extensively available in the public domain, the affinities of its parent molecule, thalidomide, and related analogs have been well-characterized. These values provide a strong benchmark for the expected binding affinity of PROTAC building blocks derived from this scaffold.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| (S)-thalidomide | 6- to 10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [2] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [1] |
Degradation Potency of CRBN-Recruiting PROTACs
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein, typically measured as the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below is a summary of the degradation potency of representative PROTACs that utilize thalidomide or its derivatives to recruit CRBN.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| PROTAC 6b | Bruton's tyrosine kinase (BTK) | Pomalidomide | < 300 nM | ~75% | - | [3] |
| TD-802 | Androgen Receptor (AR) | Thalidomide analog | 12.5 nM | 93% | LNCaP | [3] |
| ZB-S-29 | SHP2 | Thalidomide | 6.02 nM | >90% | MV-4-11 | [4] |
| An AR-degrading PROTAC | Androgen Receptor (AR) | CRBN Ligand | < 10 nM | Not Specified | LNCaP, VCaP, 22Rv1 | [1] |
Experimental Protocols
Synthesis of Functionalized Thalidomide Derivatives for PROTACs
Step 1: Synthesis of 5-Aminothalidomide
A common precursor for 5-substituted thalidomide derivatives is 5-aminothalidomide. This can be synthesized from 4-nitrophthalic anhydride (B1165640) through a two-step process:
-
Condensation: 4-Nitrophthalic anhydride is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a suitable solvent such as acetic acid with a base like sodium acetate (B1210297) at an elevated temperature to yield 5-nitrothalidomide.
-
Reduction: The nitro group of 5-nitrothalidomide is then reduced to an amine, typically using a reducing agent like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation (e.g., H2, Pd/C) in a suitable solvent, to yield 5-aminothalidomide.
Step 2: Functionalization of 5-Aminothalidomide to yield "Thalidomide-5-NH-CH2-COO(t-Bu)"
-
Reaction Setup: To a solution of 5-aminothalidomide in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., diisopropylethylamine, DIPEA).
-
Addition of Electrophile: Add tert-butyl bromoacetate (B1195939) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired product, "Thalidomide-5-NH-CH2-COO(t-Bu)".
Step 3: Deprotection to "Thalidomide-5-NH-CH2-COOH"
-
Reaction Setup: Dissolve "Thalidomide-5-NH-CH2-COO(t-Bu)" in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Acidic Cleavage: Add trifluoroacetic acid (TFA) to the solution and stir at room temperature. The progress of the deprotection can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure to yield the deprotected product, "Thalidomide-5-NH-CH2-COOH". This carboxylic acid is now ready for conjugation to a linker.
PROTAC Assembly: Amide Coupling of "Thalidomide-5-NH-CH2-COOH" to a Linker
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve "Thalidomide-5-NH-CH2-COOH" in a suitable solvent like DMF. Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA. Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add the linker molecule which has a terminal amine group.
-
Reaction and Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, the PROTAC can be purified using preparative high-performance liquid chromatography (HPLC).
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[5][6][7]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[][9][10][11]
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Purified recombinant E3 ligase (e.g., CRBN complex)
-
Purified recombinant target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure for Ternary Complex Analysis:
-
Ligand Immobilization: Immobilize the E3 ligase (e.g., biotinylated CRBN complex on a streptavidin chip or His-tagged CRBN on an NTA chip) onto the sensor chip surface.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity (kd, ka, KD).
-
Ternary Complex Formation: To measure the ternary complex formation, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.
-
Injection and Data Acquisition: Inject the pre-incubated PROTAC-target protein mixture over the E3 ligase-immobilized surface. The increase in response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka and kd) and the affinity (KD) of the ternary complex. The cooperativity (α) of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13][14]
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant E3 ligase (e.g., CRBN complex)
-
Purified recombinant target protein
-
PROTAC of interest
-
Dialysis buffer
Procedure for Ternary Complex Thermodynamics:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections of the PROTAC into the E3 ligase and measure the heat changes to determine the binary binding parameters.
-
Ternary Titration: To characterize the ternary complex, fill the ITC cell with a pre-formed binary complex of the E3 ligase and a saturating concentration of the PROTAC. Fill the syringe with the target protein solution.
-
Titration and Data Acquisition: Titrate the target protein into the E3 ligase-PROTAC complex and record the heat changes associated with the formation of the ternary complex.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.
Mandatory Visualization
Caption: Mechanism of action of a CRBN-recruiting PROTAC.
Caption: General experimental workflow for PROTAC development.
References
- 1. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US7709502B2 - Substituted 2-(2,6-dioxopiperidin-3-yl)-phthalimides and 1-oxoisoindolines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs | DC Chemicals [dcchemicals.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009083724A1 - Processes for the preparation of thalidomide - Google Patents [patents.google.com]
- 11. WO2003014315A2 - Synthesis and anti-tumor activity of nitrogen substituted thalidomide analogs - Google Patents [patents.google.com]
- 12. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
The Architect's Guide to Demolition: A Technical Whitepaper on the Discovery and Synthesis of Thalidomide-Based PROTAC Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. At the heart of many successful PROTACs lies the chemical scaffold of thalidomide (B1683933) and its analogs, which effectively hijack the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides an in-depth exploration of the discovery, synthesis, and core intermediates of thalidomide-based PROTACs. We will detail the essential synthetic routes, provide comprehensive experimental protocols for key intermediates, and visualize the underlying biological and chemical workflows, offering a foundational resource for researchers in the field of targeted protein degradation.
Introduction: From Tragedy to Targeted Therapy
The story of thalidomide is one of scientific serendipity and redemption. Initially developed as a sedative in the 1950s, its tragic teratogenic effects led to its withdrawal.[1] Decades later, its potent immunomodulatory and anti-angiogenic properties were recognized, leading to its repurposing for treating multiple myeloma and leprosy.[1] The pivotal breakthrough came with the identification of Cereblon (CRBN) as its direct cellular target.[1] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1]
Thalidomide and its more potent derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues." They induce a conformational change in CRBN, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This mechanism of hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), laid the conceptual groundwork for the development of thalidomide-based PROTACs.[1]
PROTACs are heterobifunctional molecules comprising two key domains connected by a linker: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2][3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The use of thalidomide and its analogs as the E3 ligase-recruiting moiety has become a cornerstone of PROTAC design due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[1]
Core Signaling Pathway: The CRL4-CRBN Machinery
The efficacy of thalidomide-based PROTACs is intrinsically linked to the function of the CRL4-CRBN E3 ubiquitin ligase complex. This complex is a crucial component of the UPS. The CRL4-CRBN complex consists of four main components: Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and the substrate receptor, Cereblon (CRBN).[1] CUL4A acts as a scaffold protein, DDB1 serves as an adaptor linking CRBN to CUL4A, and ROC1 contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.[1] CRBN is responsible for recognizing and binding to specific substrates destined for degradation.[1] A thalidomide-based PROTAC facilitates the formation of a ternary complex by simultaneously binding to the POI and CRBN.[1] This induced proximity enables the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[1]
Synthesis of Key Thalidomide-Based Intermediates
The synthesis of thalidomide-based PROTACs typically involves a modular approach, where the thalidomide-based E3 ligase ligand is first functionalized with a linker, which is then coupled to a ligand for the protein of interest. Below are detailed protocols for the synthesis of common and versatile pomalidomide and lenalidomide-based intermediates.
Synthesis of Pomalidomide-C5-Azide
Pomalidomide-C5-azide is a valuable intermediate where the azide (B81097) group serves as a versatile handle for "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), enabling efficient conjugation to an alkyne-modified POI ligand.[5][6]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [5]
-
To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to afford the N-(5-bromopentyl)-pomalidomide intermediate.
Step 2: Synthesis of Pomalidomide-C5-azide [5]
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (NaN₃, 3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield pomalidomide-C5-azide.
| Step | Product | Typical Yield |
| 1 | N-(5-bromopentyl)-pomalidomide | 60-75% |
| 2 | Pomalidomide-C5-azide | 80-90% |
Chemoselective Synthesis of Lenalidomide-Based Intermediates
A chemoselective alkylation of lenalidomide offers a mild and efficient approach to generate a library of PROTAC intermediates.[7] This method utilizes an organic base to favor alkylation on the arylamine.[7]
-
To a solution of lenalidomide (1.0 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Add the desired alkyl halide (e.g., a linker with a terminal reactive group, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (EtOAc) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired lenalidomide-based intermediate.
| Reactant | Product | Typical Yield |
| Lenalidomide + Alkyl Halide | N-alkylated Lenalidomide | 50-80% |
PROTAC Assembly: From Intermediates to Final Product
Once the thalidomide-based intermediate is synthesized, the final step is its conjugation to the POI ligand. The choice of coupling chemistry depends on the functional groups present on the linker and the POI ligand.
"Click Chemistry" for PROTAC Synthesis
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for PROTAC synthesis.
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[6]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq).[6]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to obtain the final product.
-
Characterize the PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Amide Bond Formation
Amide bond formation is another common strategy for linking the E3 ligase ligand intermediate to a POI ligand bearing a carboxylic acid or an amine.
-
To a solution of the carboxylic acid-functionalized POI ligand (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq).[1]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized thalidomide-linker intermediate (1.1 eq) to the reaction mixture.[1]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC.
Conclusion
The discovery of thalidomide's interaction with CRBN has been a watershed moment in chemical biology and drug discovery, paving the way for the rational design of thalidomide-based PROTACs.[1] These heterobifunctional molecules have demonstrated remarkable efficacy in the targeted degradation of a wide range of proteins. The synthetic routes and intermediates detailed in this guide provide a robust toolkit for researchers to construct novel PROTACs. The modular nature of PROTAC synthesis, facilitated by versatile intermediates like pomalidomide-C5-azide and functionalized lenalidomide, allows for the systematic optimization of linker length and composition, which is critical for achieving potent and selective protein degradation. As our understanding of the ternary complex formation and the intricacies of the ubiquitin-proteasome system deepens, the development of next-generation thalidomide-based PROTACs will continue to be a vibrant and impactful area of therapeutic research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Thalidomide-5-NH-CH2-COO(t-Bu)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-5-NH-CH2-COO(t-Bu) is a functionalized derivative of thalidomide (B1683933), an immunomodulatory agent with potent anti-cancer and anti-inflammatory properties. This compound serves as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. The biochemical activity of Thalidomide-5-NH-CH2-COO(t-Bu) is predicated on its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This guide provides a comprehensive overview of the biochemical properties of thalidomide and its analogs, with a specific focus on the role of 5-substituted derivatives like Thalidomide-5-NH-CH2-COO(t-Bu) in the context of CRBN-mediated protein degradation. While specific quantitative data for this particular molecule is not extensively available in the public domain, this document extrapolates from the well-established properties of closely related thalidomide analogs to provide a robust framework for its biochemical characterization.
Introduction: The Role of Thalidomide Analogs in Targeted Protein Degradation
Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide, are foundational molecules in the field of targeted protein degradation. Their therapeutic effects are primarily mediated through their high-affinity binding to Cereblon (CRBN).[1][2][3] CRBN is a component of the CRL4 E3 ubiquitin ligase complex, which is responsible for marking proteins for degradation by the proteasome.[4][5] The binding of thalidomide analogs to CRBN allosterically modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of "neosubstrates" that are not typically targeted by the native CRL4-CRBN complex.[2][5]
Thalidomide-5-NH-CH2-COO(t-Bu) is designed as a CRBN ligand with a protected linker attachment point. The tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a ligand for a protein of interest, thereby generating a PROTAC. The fundamental biochemical property of this molecule is its ability to recruit CRBN to this new protein target.
Quantitative Biochemical Data
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [4] |
| Lenalidomide | ~178 nM | Not Specified | [4] |
| Pomalidomide | ~157 nM | Not Specified | [4] |
| (S)-thalidomide | 6- to 10-fold stronger than (R)-enantiomer | Not Specified | [2] |
Signaling Pathway
The binding of a thalidomide analog to CRBN initiates a cascade of events leading to the degradation of a target protein. The following diagram illustrates the general signaling pathway for a PROTAC utilizing a thalidomide-based CRBN ligand.
Caption: CRBN-Mediated Protein Degradation Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biochemical properties of thalidomide analogs.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Principle: SPR measures the real-time interaction between a ligand (e.g., Thalidomide-5-NH-CH2-COO(t-Bu)) and an immobilized protein (CRBN) by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
-
Immobilization:
-
Recombinant human CRBN is immobilized on a CM5 sensor chip via amine coupling.
-
The chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
CRBN (in 10 mM sodium acetate, pH 5.0) is injected over the activated surface.
-
Remaining active sites are deactivated with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
A serial dilution of Thalidomide-5-NH-CH2-COO(t-Bu) is prepared in a running buffer (e.g., HBS-EP+).
-
The compound solutions are injected over the sensor surface at a constant flow rate.
-
Association and dissociation phases are monitored in real-time.
-
-
Data Analysis:
-
The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association (kon) and dissociation (koff) rates.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Caption: SPR Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Purified recombinant CRBN and Thalidomide-5-NH-CH2-COO(t-Bu) are dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
The concentrations of the protein and ligand are accurately determined.
-
-
Titration:
-
The CRBN solution is placed in the sample cell of the ITC instrument.
-
The Thalidomide-5-NH-CH2-COO(t-Bu) solution is loaded into the injection syringe.
-
A series of small injections of the ligand into the protein solution are performed.
-
-
Data Analysis:
-
The heat change per injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Competitive Binding Assay (Fluorescence Polarization)
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from its binding site on CRBN. A decrease in fluorescence polarization indicates displacement of the tracer.
Methodology:
-
Assay Setup:
-
A reaction mixture containing purified CRBN and a fluorescently labeled thalidomide analog is prepared in an appropriate assay buffer.
-
A serial dilution of the unlabeled competitor, Thalidomide-5-NH-CH2-COO(t-Bu), is prepared.
-
-
Incubation:
-
The competitor dilutions are added to the CRBN/tracer mixture in a microplate.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
The fluorescence polarization of each well is measured using a plate reader.
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
An IC50 value is determined from the resulting dose-response curve.
-
Conclusion
Thalidomide-5-NH-CH2-COO(t-Bu) is a valuable chemical tool for the development of PROTACs. Its core biochemical function is to engage the CRBN E3 ubiquitin ligase. While direct quantitative binding data for this specific molecule is yet to be widely published, the extensive knowledge base for thalidomide and its analogs provides a strong foundation for understanding its mechanism of action and for designing experiments to elucidate its specific biochemical parameters. The experimental protocols detailed in this guide offer a starting point for researchers to characterize the interaction of this and similar compounds with CRBN, thereby facilitating the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Cellular Machinery Repurposed: An In-depth Technical Guide to the Effects of CRBN Engagement by Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serendipitous rediscovery of thalidomide (B1683933) and the subsequent development of its derivatives, known as immunomodulatory drugs (IMiDs), have ushered in a new era of targeted protein degradation for therapeutic intervention. At the heart of their mechanism lies the protein Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This technical guide provides a comprehensive overview of the cellular effects initiated by the engagement of CRBN by thalidomide and its derivatives. We will delve into the molecular intricacies of how these small molecules act as "molecular glues," reprogramming the substrate specificity of the CRL4-CRBN complex to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates. This guide will present quantitative data on binding affinities, detailed protocols for key experimental assays, and visual representations of the involved signaling pathways to equip researchers with the foundational knowledge required to navigate this exciting field of drug discovery.
Introduction: The CRL4-CRBN E3 Ligase Complex and its Hijacking by Thalidomide Derivatives
The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the regulated degradation of proteins, thereby maintaining cellular homeostasis. E3 ubiquitin ligases are the key determinants of substrate specificity within the UPS. The CRL4-CRBN complex is one such E3 ligase, composed of Cullin 4 (CUL4), RING-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[1][2]
Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide (B1683931), exert their therapeutic and teratogenic effects by directly binding to CRBN.[3][4] This binding event does not inhibit the ligase but rather alters its substrate repertoire. These small molecules effectively act as a molecular glue, creating a novel protein-protein interaction surface between CRBN and proteins that are not its native substrates, now termed "neo-substrates."[5] This induced proximity leads to the polyubiquitination of the neo-substrate, marking it for degradation by the 26S proteasome.[6] The specific neo-substrates targeted depend on the chemical structure of the thalidomide derivative, leading to a diverse range of cellular outcomes.[4]
Quantitative Data: Binding Affinities and Degradation Efficacy
The interaction between thalidomide derivatives and CRBN, as well as the subsequent degradation of neo-substrates, has been quantified using various biophysical and cellular assays. These quantitative data are crucial for understanding structure-activity relationships (SAR) and for the development of more potent and selective protein degraders.
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
This table summarizes the reported binding affinities of common thalidomide derivatives to the CRBN protein. The IC50 and Ki values represent the concentration of the compound required to inhibit 50% of the binding of a probe or the inhibition constant, respectively. Lower values indicate higher binding affinity.
| Compound | Assay Method | Reported Value | Cell Line/System |
| Thalidomide | Thermal Shift Assay | IC50: ~30 µM | Purified CRBN-DDB1 complex |
| Lenalidomide | Thermal Shift Assay | IC50: ~3 µM | Purified CRBN-DDB1 complex |
| Pomalidomide | Thermal Shift Assay | IC50: ~3 µM | Purified CRBN-DDB1 complex |
| Lenalidomide | Competitive Binding | IC50: ~2 µM | U266 myeloma cell extracts |
| Pomalidomide | Competitive Binding | IC50: ~2 µM | U266 myeloma cell extracts |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | In vitro |
| Lenalidomide | TR-FRET assay | IC50: 2.694 µM | In vitro |
Data compiled from multiple sources.[3][7][8] Values can vary based on experimental conditions.
Table 2: Quantitative Proteomics Data for Neo-Substrate Degradation
Quantitative mass spectrometry has been instrumental in identifying and quantifying the degradation of CRBN neo-substrates upon treatment with thalidomide derivatives. The data is typically presented as a fold change or log2 fold change in protein abundance in treated versus untreated cells.
| Neo-substrate | Thalidomide Derivative | Cell Line | Fold Change (Treated/Control) | Biological Effect |
| IKZF1 (Ikaros) | Lenalidomide | MM.1S | Significant Decrease | Anti-myeloma activity[9] |
| IKZF3 (Aiolos) | Lenalidomide | MM.1S | Significant Decrease | Anti-myeloma activity[9] |
| CK1α | Lenalidomide | 5q-MDS cells | Significant Decrease | Treatment of 5q-myelodysplastic syndrome[4] |
| SALL4 | Thalidomide | - | Significant Decrease | Teratogenicity[4] |
| GSPT1 | CC-885 | AML cells | Significant Decrease | Anti-leukemic activity |
This table provides a representative summary. The exact fold change can vary depending on the concentration, treatment duration, and cell line used.[10]
Signaling Pathways and Cellular Consequences
The degradation of specific neo-substrates by the reprogrammed CRL4-CRBN ligase triggers a cascade of downstream signaling events, leading to the observed cellular effects.
Anti-Myeloma Effects
In multiple myeloma cells, lenalidomide and pomalidomide induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] This leads to the downregulation of MYC and Interferon Regulatory Factor 4 (IRF4), critical survival factors for myeloma cells, ultimately resulting in cell cycle arrest and apoptosis.[11]
Treatment of 5q-Myelodysplastic Syndrome (MDS)
Lenalidomide is particularly effective in treating MDS with a deletion on chromosome 5q. This efficacy is attributed to the degradation of casein kinase 1α (CK1α), a protein whose gene is located in the commonly deleted region.[4] The degradation of CK1α in these haploinsufficient cells leads to p53 activation and apoptosis of the malignant clone.
Teratogenicity
The devastating teratogenic effects of thalidomide are linked to the degradation of several neo-substrates, most notably SALL4, a key transcription factor in embryonic development.[4] The degradation of SALL4 disrupts limb formation and other developmental processes.
Experimental Protocols
A variety of in vitro and cellular assays are employed to characterize the interaction of thalidomide derivatives with CRBN and their functional consequences.
CRBN Pull-Down Assay
This assay is used to identify proteins that bind to CRBN in a drug-dependent manner.
Principle: A thalidomide analog is immobilized on beads. A cell lysate is incubated with these beads in the presence or absence of a competing thalidomide derivative. Proteins that bind to the immobilized analog are "pulled down" and can be identified by Western blotting or mass spectrometry.
Protocol:
-
Bead Preparation: Covalently link a thalidomide analog (e.g., with a carboxyl or amino group for coupling) to agarose (B213101) or magnetic beads.
-
Cell Lysis: Prepare a whole-cell lysate from the desired cell line using a non-denaturing lysis buffer containing protease inhibitors.
-
Binding: Incubate the cell lysate with the thalidomide-conjugated beads for 2-4 hours at 4°C with gentle rotation. For competition experiments, pre-incubate the lysate with the soluble thalidomide derivative before adding the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for Western blotting or a high-salt buffer for mass spectrometry).
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-CRBN antibody or by mass spectrometry to identify CRBN and its interacting partners.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a neo-substrate by the CRL4-CRBN complex in a test tube.
Principle: Purified components of the ubiquitination cascade (E1, E2, ubiquitin, and the CRL4-CRBN E3 ligase) are incubated with a recombinant neo-substrate in the presence of a thalidomide derivative. The ubiquitination of the substrate is then detected by Western blotting.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D3)
-
Ubiquitin
-
Recombinant CRL4-CRBN complex
-
Recombinant neo-substrate
-
Thalidomide derivative (or DMSO as a control)
-
ATP
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the neo-substrate. A high molecular weight smear or ladder of bands indicates polyubiquitination.
Fluorescence Polarization (FP) Binding Assay
FP is a solution-based, homogeneous technique used to measure the binding affinity of a thalidomide derivative to CRBN.[12][13]
Principle: A fluorescently labeled thalidomide analog (tracer) is used. When the small tracer is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger CRBN protein, its rotation is slowed, leading to an increase in fluorescence polarization. A competitive binding experiment is performed where an unlabeled thalidomide derivative competes with the tracer for binding to CRBN, causing a decrease in polarization.
Protocol:
-
Reagent Preparation: Prepare solutions of purified CRBN, the fluorescently labeled thalidomide tracer, and a serial dilution of the unlabeled test compound in an appropriate assay buffer.
-
Assay Plate Setup: In a black, low-binding microplate, add the CRBN protein and the fluorescent tracer to each well.
-
Compound Addition: Add the serially diluted test compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50 value.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
Technical Guide: Spectroscopic and Synthetic Overview of a Key PROTAC Building Block: Thalidomide-5-NH-CH2-COO(t-Bu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Thalidomide-5-NH-CH2-COO(t-Bu)," systematically named tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)acetate, is a pivotal intermediate in the burgeoning field of targeted protein degradation. As a derivative of thalidomide (B1683933), it functions as a molecular recognition motif for the Cereblon (CRBN) E3 ubiquitin ligase. This property allows for its incorporation into Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to selectively eliminate pathogenic proteins by coopting the cell's ubiquitin-proteasome system. The tert-butyl ester group provides a stable protecting group that can be readily removed under acidic conditions to reveal a carboxylic acid handle, enabling conjugation to a target protein ligand via a flexible linker. This guide provides a summary of the available spectroscopic data and a representative experimental workflow for the synthesis and characterization of this important building block.
Spectroscopic Data Summary
Quantitative spectroscopic data for "Thalidomide-5-NH-CH2-COO(t-Bu)" is not available in the public domain. However, based on the known spectra of thalidomide and its derivatives, the expected characteristic signals are summarized below. These tables are intended to serve as a reference for researchers to confirm the identity and purity of the synthesized or purchased compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | s | 1H | Imide N-H |
| ~7.0 - 7.8 | m | 3H | Aromatic C-H |
| ~6.5 - 6.8 | t, J = ~6 Hz | 1H | NH-CH₂ |
| ~5.0 - 5.2 | dd, J = ~12, 5 Hz | 1H | Glutarimide C-H |
| ~4.0 - 4.2 | d, J = ~6 Hz | 2H | NH-CH₂ |
| ~2.0 - 2.9 | m | 4H | Glutarimide CH₂ |
| ~1.5 | s | 9H | t-Butyl CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~170 - 173 | Imide C=O |
| ~168 - 170 | Ester C=O |
| ~167 - 169 | Phthalimide C=O |
| ~145 - 150 | Aromatic C-NH |
| ~110 - 135 | Aromatic C |
| ~80 - 82 | t-Butyl quaternary C |
| ~49 - 52 | Glutarimide C-H |
| ~43 - 45 | NH-CH₂ |
| ~31 - 33 | Glutarimide CH₂ |
| ~28 | t-Butyl CH₃ |
| ~22 - 24 | Glutarimide CH₂ |
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Expected Values |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~1770, ~1700 (C=O stretches), ~1600 (aromatic C=C), ~1230 (C-O stretch) |
| Mass Spec (ESI-MS) | [M+H]⁺: Expected m/z = 388.15 |
Experimental Protocol: Synthesis and Characterization
The following is a representative protocol for the synthesis of "Thalidomide-5-NH-CH2-COO(t-Bu)" based on standard procedures for the functionalization of 5-aminothalidomide.
Materials:
-
5-Aminothalidomide
-
tert-Butyl bromoacetate (B1195939)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-aminothalidomide (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Add tert-butyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 50% EtOAc in hexanes). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield "Thalidomide-5-NH-CH2-COO(t-Bu)" as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the key steps in the synthesis and subsequent characterization of "Thalidomide-5-NH-CH2-COO(t-Bu)".
Caption: Synthetic and analytical workflow for the PROTAC intermediate.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
"Thalidomide-5-NH-CH2-COO(t-Bu)" is a precursor to a critical component of a PROTAC. Once deprotected and conjugated to a target protein ligand, the resulting PROTAC hijacks the cellular ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).
Caption: Mechanism of PROTAC-induced protein degradation.
This technical guide provides a foundational understanding of the spectroscopic characteristics and synthesis of "Thalidomide-5-NH-CH2-COO(t-Bu)". Researchers are encouraged to use this information as a starting point and to perform their own thorough characterization to ensure the quality of this crucial reagent in their drug discovery efforts.
An In-depth Technical Guide to Thalidomide-5-NH-CH2-COO(t-Bu) for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the vanguard of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A cornerstone of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives have been repurposed as potent E3 ligase ligands, specifically targeting Cereblon (CRBN).
This technical guide provides a comprehensive overview of "Thalidomide-5-NH-CH2-COO(t-Bu)," a key intermediate in the synthesis of CRBN-based PROTACs. This molecule incorporates the thalidomide moiety for CRBN engagement, functionalized with a tert-butyl protected glycine (B1666218) linker. The tert-butyl protecting group can be readily removed under acidic conditions, revealing a carboxylic acid for conjugation to a target protein ligand, thus forming a complete PROTAC molecule.[1][2] This guide will delve into its synthesis, mechanism of action, and the experimental protocols required for its application in targeted protein degradation.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental role of a PROTAC synthesized from Thalidomide-5-NH-CH2-COO(t-Bu) is to induce the proximity between a target protein and the CRL4^CRBN E3 ubiquitin ligase complex.[3][4] This process unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC, with its two distinct warheads, simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) subunit of the CRL4 E3 ligase complex, forming a transient ternary complex.
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine that degrades tagged proteins into smaller peptides.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to initiate another cycle of degradation, acting as a catalyst for the removal of multiple copies of the target protein.
PROTAC-mediated protein degradation pathway.
Synthesis of Thalidomide-5-NH-CH2-COO(t-Bu)
Representative Synthesis of a Functionalized Thalidomide Intermediate
This protocol describes the synthesis of a related intermediate, tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate.
-
Step 1: Synthesis of 4-hydroxythalidomide: This can be achieved by reacting 3-hydroxyphthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a suitable solvent like acetic acid with a base such as sodium acetate, under reflux.
-
Step 2: Alkylation of 4-hydroxythalidomide: The resulting 4-hydroxythalidomide is then reacted with tert-butyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction mixture is stirred, typically at a slightly elevated temperature, to facilitate the alkylation of the hydroxyl group, yielding tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate.
Deprotection
The tert-butyl ester of Thalidomide-5-NH-CH2-COO(t-Bu) can be deprotected to the corresponding carboxylic acid using standard acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This carboxylic acid is then ready for coupling with the amine-functionalized linker of a target protein ligand to form the final PROTAC.
General synthetic workflow for a PROTAC.
Quantitative Data
The binding affinity of the E3 ligase ligand to its target is a critical parameter in PROTAC design. While the specific binding affinity (Kd) for "Thalidomide-5-NH-CH2-COO(t-Bu)" to Cereblon is not publicly available, we can refer to the binding affinities of thalidomide and its well-characterized derivatives to provide a relevant context. These values are typically determined by biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) assays.
Table 1: Representative Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Assay Method | Binding Affinity (Kd/Ki/IC50) |
| (S)-Thalidomide | ITC | ~250 nM |
| (R)-Thalidomide | ITC | ~2.5 µM |
| Lenalidomide | FP | 296.9 nM (IC50) |
| Pomalidomide | FP | 264.8 nM (IC50) |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The key parameters are DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). While specific degradation data for PROTACs synthesized using "Thalidomide-5-NH-CH2-COO(t-Bu)" is not available, the following table provides representative data for well-characterized, thalidomide-based PROTACs to illustrate typical performance.
Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | RS4;11 | <1 | >95 |
| dBET1 | BRD4 | MV4;11 | 1.8 | >98 |
| A1874 | BRD4 | 22Rv1 | 0.5 | >95 |
| PROTAC (unnamed) | SHP2 | HeLa | 6.02 | >90 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. Incubate on ice and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol describes the determination of the binding affinity between a thalidomide derivative and CRBN.
Materials:
-
Purified recombinant CRBN protein (or its thalidomide-binding domain)
-
Thalidomide derivative (e.g., Thalidomide-5-NH-CH2-COOH, after deprotection)
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Methodology:
-
Sample Preparation:
-
Dialyze the purified CRBN protein against the ITC buffer.
-
Dissolve the thalidomide derivative in the same dialysis buffer.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the thalidomide derivative solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Experimental workflow for PROTAC evaluation.
Conclusion
Thalidomide-5-NH-CH2-COO(t-Bu) is a valuable chemical tool for the construction of PROTACs that leverage the CRBN E3 ubiquitin ligase for targeted protein degradation. While specific quantitative data for this particular intermediate is not extensively documented in the public domain, the principles of its application and the methodologies for its use in PROTAC development are well-established. By following the experimental protocols outlined in this guide, researchers can effectively synthesize and characterize novel PROTACs, contributing to the advancement of this exciting therapeutic modality. The continued exploration of thalidomide-based ligands and their application in TPD holds immense promise for the development of new medicines to treat a wide range of diseases.
References
A Technical Guide to the Structural Features of Thalidomide Analogs for Cereblon (CRBN) Binding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the structural requirements for the binding of thalidomide (B1683933) and its derivatives to the Cereblon (CRBN) protein, a critical interaction for the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs). While specific quantitative binding data for the molecule "Thalidomide-5-NH-CH2-COO(t-Bu)" is not extensively available in public literature, this document extrapolates from well-studied analogs to define the core structural features, binding energetics, and relevant biological pathways. The methodologies for determining these interactions are also detailed to provide a framework for the characterization of novel derivatives.
The binding of thalidomide-based ligands to CRBN, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, fundamentally alters its substrate specificity.[1][2] This event leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," a mechanism central to the therapeutic effects of immunomodulatory drugs (IMiDs) and the action of CRBN-recruiting PROTACs.[3][4][5]
Core Structural Features for CRBN Binding
The interaction between thalidomide analogs and CRBN is primarily mediated by the glutarimide (B196013) moiety, which docks into a highly conserved hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[5][6] The phthalimide (B116566) portion of the molecule is solvent-exposed and serves as the principal site for chemical modification to attach linkers for PROTACs or other functional groups.
Key Binding Moieties of Thalidomide-5-NH-CH2-COO(t-Bu):
The binding is highly stereospecific. The (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer.[7][8] This is attributed to a more relaxed and favorable conformation of the glutarimide ring of the (S)-form within the binding pocket.[7]
Quantitative Binding Data of Foundational Analogs
Precise binding affinities can vary based on the assay methodology and specific protein constructs used. However, a consistent trend is observed where clinically approved derivatives, lenalidomide (B1683929) and pomalidomide, bind with higher affinity than the parent molecule, thalidomide.
| Compound | Binding Affinity (IC₅₀ or Kᵢ) | Assay Method | Reference Notes |
| Thalidomide | IC₅₀: 22.4 nM | TR-FRET | The parent compound of the IMiD class.[9] |
| (S)-Thalidomide | IC₅₀: 11.0 nM | TR-FRET | Binds ~18-fold more tightly than the (R)-enantiomer.[9] |
| (R)-Thalidomide | IC₅₀: 200.4 nM | TR-FRET | Weaker binding enantiomer.[9] |
| Lenalidomide | IC₅₀: 8.9 nM (Kᵢ: 4.2 nM) | TR-FRET | Higher affinity than thalidomide; a key immunomodulatory drug.[9] |
| Pomalidomide | IC₅₀: 6.4 nM (Kᵢ: 3.0 nM) | TR-FRET | Highest affinity among the three; a potent anti-myeloma agent.[9] |
Note: The binding affinity for "Thalidomide-5-NH-CH2-COO(t-Bu)" is not publicly available and would require experimental determination using the protocols outlined below.
Signaling Pathway: CRL4^CRBN^-Mediated Protein Degradation
The binding of a thalidomide analog to CRBN acts as a molecular glue, inducing a novel protein-protein interaction between the E3 ligase complex and a neosubstrate. This leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. This mechanism is responsible for the therapeutic effects seen in multiple myeloma (degradation of Ikaros and Aiolos) and the teratogenic effects (degradation of SALL4).[5]
Experimental Protocols
To determine the binding affinity and characterize the interaction of "Thalidomide-5-NH-CH2-COO(t-Bu)" with CRBN, several biophysical and biochemical assays can be employed.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the CRBN binding pocket.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CRBN protein (e.g., His-tagged or GST-tagged).[6]
-
Prepare a stock solution of the test compound (Thalidomide-5-NH-CH2-COO(t-Bu)) and known binders (thalidomide, pomalidomide) in DMSO.
-
Use a fluorescently labeled thalidomide tracer (e.g., BODIPY FL Thalidomide) and a lanthanide-labeled anti-tag antibody (e.g., Tb-cryptate anti-His).[9]
-
-
Assay Procedure:
-
In a 384-well low-volume plate, perform a serial dilution of the test compound.
-
Add the tagged CRBN protein and the anti-tag antibody to each well and incubate to allow for binding.
-
Add the fluorescent thalidomide tracer to all wells.
-
Incubate for 2-4 hours at room temperature to reach equilibrium.[6]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the concentration of the test compound.
-
Determine the IC₅₀ value from the resulting competition curve. Convert to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.[6]
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.
Methodology:
-
Chip Preparation:
-
Activate the surface of a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Immobilize recombinant CRBN protein onto the sensor surface to a target density.[1]
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the test compound in a suitable running buffer.
-
Inject the different concentrations of the analyte (the thalidomide derivative) over the sensor surface for a defined association time.
-
Follow with a flow of running buffer for a defined dissociation time.[1]
-
If necessary, regenerate the sensor surface between injections with a mild regeneration solution.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).
-
Conclusion
The molecule "Thalidomide-5-NH-CH2-COO(t-Bu)" contains the essential glutarimide and phthalimide core required for CRBN binding. Based on extensive studies of related analogs, its binding is predicted to be driven by the insertion of the glutarimide ring into the tri-tryptophan pocket of CRBN. The 5-position substituent serves as a solvent-exposed chemical handle for its intended use in PROTAC development. To fully characterize this ligand, the experimental protocols detailed in this guide, such as TR-FRET or SPR, should be employed to quantitatively determine its binding affinity and kinetics. This data is essential for understanding its potential efficacy as a CRBN-recruiting element in a targeted protein degradation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Acidic Boc Deprotection of Thalidomide-5-NH-CH2-COO(t-Bu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group chemistry, particularly in peptide synthesis and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1] Thalidomide (B1683933) and its derivatives are frequently employed as E3 ligase ligands in the design of PROTACs. The synthesis of these bifunctional molecules often involves linkers functionalized with protected amino and carboxyl groups. This document provides detailed protocols for the acidic deprotection of a model thalidomide derivative, "Thalidomide-5-NH-CH2-COO(t-Bu)," where both the N-Boc and the tert-butyl ester are removed simultaneously.
The acidic removal of the Boc and tert-butyl ester protecting groups proceeds through a well-established mechanism.[2] Under strong acidic conditions, the carbonyl oxygen of the Boc group and the ester oxygen are protonated. This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate (from the Boc group) or a carboxylic acid (from the tert-butyl ester). The carbamic acid is unstable and readily decarboxylates to yield the free amine.[2] The tert-butyl cation is typically scavenged by the counter-ion of the acid or can be trapped by scavenger molecules to prevent unwanted side reactions.[3]
Data Presentation
The selection of an appropriate acidic deprotection method is crucial for achieving high yield and purity of the final product. The following table summarizes common acidic conditions used for the simultaneous or selective deprotection of Boc and tert-butyl ester groups in related small molecules and peptides.
| Reagent | Concentration/Solvent | Temperature | Time | Typical Yield | Purity | Reference |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (B109758) (DCM) | Room Temperature | 30 min - 2 h | 70-100% | >95% | [4][5] |
| Hydrogen Chloride (HCl) | 4 M in 1,4-Dioxane (B91453) | Room Temperature | 30 min | High | High | [6][7] |
| Sulfuric Acid (H₂SO₄) | 1.5–3.0 equiv. in tBuOAc | Not specified | Not specified | 70-100% | High | [4] |
| Methanesulfonic Acid (MeSO₃H) | 1.5–3.0 equiv. in tBuOAc:CH₂Cl₂ (4:1) | Not specified | Not specified | High | High | [4] |
Experimental Protocols
Below are detailed protocols for the deprotection of "Thalidomide-5-NH-CH2-COO(t-Bu)" using two common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in Dioxane.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is widely used for the simultaneous cleavage of Boc and tert-butyl ester protecting groups.[4]
Materials:
-
Thalidomide-5-NH-CH2-COO(t-Bu)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve "Thalidomide-5-NH-CH2-COO(t-Bu)" in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.
-
Addition of TFA: To the stirred solution, add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) mixture of TFA and DCM.[4]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion of the reaction, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected product as its trifluoroacetate (B77799) salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Protocol 2: Deprotection using 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method offers an alternative to TFA and is known for its efficiency in Boc deprotection.[6][7]
Materials:
-
Thalidomide-5-NH-CH2-COO(t-Bu)
-
4 M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve "Thalidomide-5-NH-CH2-COO(t-Bu)" in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Addition of HCl/Dioxane: Add the 4 M HCl solution in dioxane to the reaction mixture. A common approach is to use 5-10 equivalents of HCl per equivalent of the Boc-protected substrate.[1]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC or LC-MS.[6]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess HCl in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected product.
-
Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Visualizations
Chemical Reaction Pathway
Caption: Acid-catalyzed deprotection of the thalidomide derivative.
Experimental Workflow
Caption: A generalized workflow for the acidic deprotection process.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of PROTACs Synthesized from "Thalidomide-5-NH-CH2-COO(t-Bu)" by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the "Thalidomide-5-NH-CH2-COO(t-Bu)" building block. The focus is on utilizing High-Performance Liquid Chromatography (HPLC), a robust and widely adopted technique for the purification of complex small molecules. Detailed protocols for both analytical and preparative scale reverse-phase HPLC are presented, along with critical considerations for method development and troubleshooting. This guide is intended to equip researchers with the necessary information to achieve high purity of their target PROTACs, a crucial step in drug discovery and development.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are commonly employed as E3 ligase ligands that bind to Cereblon (CRBN).
The synthesis of PROTACs, often a multi-step process, can result in a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, a highly efficient purification method is paramount to isolate the pure PROTAC for subsequent biological evaluation. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this purpose due to its high resolving power and compatibility with a wide range of small molecules.
This application note specifically addresses the purification of PROTACs derived from "Thalidomide-5-NH-CH2-COO(t-Bu)". The presence of the thalidomide moiety and the tert-butyl ester protecting group introduces specific considerations for the purification strategy, including potential chirality and the stability of the ester under different mobile phase conditions.
Key Concepts and Workflow
The purification of a newly synthesized PROTAC is a critical step that directly impacts the reliability of downstream biological data. The general workflow involves an initial analysis of the crude product by analytical HPLC-MS to assess its purity and identify the target molecule. This is followed by method development and optimization, leading to a preparative HPLC run to isolate the pure compound. Finally, the purity of the collected fractions is confirmed by analytical HPLC.
Caption: A generalized workflow for the purification of PROTACs.
Experimental Protocols
Materials and Reagents
-
Crude PROTAC synthesized from "Thalidomide-5-NH-CH2-COO(t-Bu)"
-
HPLC or LC-MS grade Water
-
HPLC or LC-MS grade Acetonitrile (ACN)
-
HPLC or LC-MS grade Methanol (MeOH)
-
Formic Acid (FA), ~99%
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Ammonium Bicarbonate or Ammonium Acetate (B1210297) (for mass spectrometry compatible methods)
-
HPLC system with UV or MS detector (analytical and preparative scale)
-
Reverse-phase C18 column (analytical and preparative)
Protocol 1: Analytical HPLC-MS for Crude Product Analysis
This protocol is designed to assess the purity of the crude reaction mixture and to identify the mass of the desired PROTAC.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 15 minutes, then hold at 95% B for 2 minutes, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5-10 µL (of a ~1 mg/mL solution in DMSO or mobile phase) |
| Detection | UV at 254 nm and 280 nm, and Mass Spectrometry (ESI+) |
Procedure:
-
Prepare a stock solution of the crude PROTAC in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% A, 5% B) to ensure compatibility.
-
Inject the sample onto the HPLC-MS system.
-
Analyze the resulting chromatogram and mass spectrum to identify the peak corresponding to the target PROTAC and to estimate the crude purity.
Protocol 2: Preparative HPLC for PROTAC Purification
This protocol outlines a general method for purifying the target PROTAC on a preparative scale. The gradient may need to be optimized based on the retention time observed in the analytical run.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Preparative HPLC system with fraction collector |
| Column | C18 column (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |
| Gradient | Develop a shallow gradient around the elution point of the target PROTAC |
| Flow Rate | 20 mL/min (adjust based on column dimensions) |
| Column Temperature | Ambient |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Detection | UV at a wavelength where the PROTAC has significant absorbance (e.g., 254 nm) |
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with Mobile Phase A to the point of precipitation, then clarify by filtration. This will ensure a sharp injection band.
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient and collect fractions corresponding to the peak of the target PROTAC.
-
Analyze the collected fractions by analytical HPLC-MS to confirm purity.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Data Presentation and Method Development
Method Development Considerations
The successful purification of your PROTAC will likely require some method development. Key parameters to optimize include:
-
Column Chemistry: While C18 is a good starting point, other stationary phases (e.g., C8, Phenyl-Hexyl) may offer different selectivity for resolving closely eluting impurities.
-
Mobile Phase Additives: Formic acid is a common choice for good peak shape and MS compatibility. TFA can improve peak shape for basic compounds but may be difficult to remove from the final product and can cause hydrolysis of the tert-butyl ester over extended periods. Ammonium bicarbonate or acetate are good choices for pH-sensitive molecules and are highly MS-compatible.
-
Gradient Slope: A shallower gradient around the elution time of the target compound will improve resolution from nearby impurities.
-
Flow Rate and Temperature: These can be adjusted to optimize resolution and run time.
Stability of the Tert-Butyl Ester
The tert-butyl ester in "Thalidomide-5-NH-CH2-COO(t-Bu)" can be susceptible to hydrolysis under strongly acidic or basic conditions. While 0.1% formic acid is generally mild, prolonged exposure or the use of stronger acids like TFA could lead to the formation of the corresponding carboxylic acid. It is advisable to:
-
Use milder acid additives where possible.
-
Process samples promptly after adding acidic mobile phases.
-
Analyze the final product by MS to confirm the integrity of the tert-butyl group.
Chiral Separation
Thalidomide possesses a chiral center and exists as two enantiomers. While the starting material may be a specific enantiomer, some synthetic steps could potentially lead to racemization. If the stereochemistry is critical for the biological activity of the PROTAC, a final chiral HPLC analysis or purification step may be necessary. Chiral separation of thalidomide and its analogs has been successfully achieved using polysaccharide-based chiral stationary phases.[1][2]
Example Data Tables
The following tables are examples of how to structure quantitative data from purification experiments.
Table 1: Analytical HPLC-MS of Crude PROTAC
| Peak No. | Retention Time (min) | Area (%) | [M+H]⁺ (Observed) | [M+H]⁺ (Expected) | Identification |
| 1 | 5.2 | 12.5 | 350.1 | - | Starting Material |
| 2 | 10.8 | 75.3 | 850.4 | 850.4 | Target PROTAC |
| 3 | 12.1 | 8.2 | 868.4 | - | Byproduct |
| 4 | 14.5 | 4.0 | 794.3 | 794.3 | Hydrolyzed PROTAC |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Crude Sample Loaded | 250 mg |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | A: Water + 0.1% FA, B: ACN + 0.1% FA |
| Gradient | 40-60% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Yield of Pure PROTAC | 180 mg (72%) |
| Purity (by analytical HPLC) | >98% |
Logical Relationships and Signaling Pathways
The underlying principle of PROTAC action involves inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Conclusion
The purification of PROTACs synthesized from "Thalidomide-5-NH-CH2-COO(t-Bu)" is readily achievable using standard reverse-phase HPLC techniques. Careful method development, with particular attention to the choice of mobile phase to ensure the stability of the tert-butyl ester, is crucial for obtaining a highly pure final product. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully purify their target PROTACs, enabling accurate and reliable downstream biological and pharmacological studies.
References
Application Notes and Protocols for the Synthesis of CRBN-Based PROTACs Using "Thalidomide-5-NH-CH2-COO(t-Bu)" Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system to tag the POI for degradation.[1][3]
Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC design.[3][4] Ligands for CRBN are often derived from thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide.[5] The "Thalidomide-5-NH-CH2-COO(t-Bu)" intermediate is a key building block for constructing CRBN-based PROTACs.[6][7] The tert-butyl ester serves as a protecting group for the carboxylic acid, which, after deprotection, allows for the covalent attachment of a linker and subsequently a warhead (POI-binding ligand).[4][6]
These application notes provide a detailed protocol for the synthesis of the "Thalidomide-5-NH-CH2-COO(t-Bu)" intermediate and its subsequent elaboration into a final PROTAC molecule.
Mechanism of Action of CRBN-Based PROTACs
CRBN-based PROTACs function by forming a ternary complex between the target protein (POI) and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[1][8]
Caption: Signaling pathway of CRBN-based PROTACs.
Experimental Protocols
Protocol 1: Synthesis of 5-Aminothalidomide
A common precursor for the synthesis of the title intermediate is 5-aminothalidomide.
Materials:
-
4-Nitrophthalic anhydride (B1165640)
-
3-Aminopiperidine-2,6-dione (B110489) hydrochloride
-
Glacial acetic acid
-
Palladium on carbon (10 wt%)
-
Ethyl acetate (B1210297)
Procedure:
-
Synthesis of 5-Nitrophthalimidopiperidine-2,6-dione:
-
To a solution of 4-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the crude product.
-
-
Reduction to 5-Aminothalidomide:
-
Dissolve the crude 5-nitrophthalimidopiperidine-2,6-dione (1.0 eq) in a mixture of methanol and ethyl acetate.
-
Add palladium on carbon (10 wt%, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-aminothalidomide.
-
Protocol 2: Synthesis of "Thalidomide-5-NH-CH2-COO(t-Bu)"
This protocol describes the alkylation of 5-aminothalidomide to introduce the aminomethyl-tert-butyl acetate moiety.
Materials:
-
5-Aminothalidomide
-
tert-Butyl bromoacetate (B1195939)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 5-aminothalidomide (1.0 eq) in DMF, add DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl bromoacetate (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford "Thalidomide-5-NH-CH2-COO(t-Bu)".
Protocol 3: Deprotection and Amide Coupling to Synthesize a PROTAC
This protocol outlines the deprotection of the tert-butyl ester and subsequent amide coupling with a linker-warhead conjugate.
Materials:
-
"Thalidomide-5-NH-CH2-COO(t-Bu)"
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Linker-Warhead conjugate with a terminal amine group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Deprotection of the tert-Butyl Ester:
-
Dissolve "Thalidomide-5-NH-CH2-COO(t-Bu)" (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the crude carboxylic acid intermediate ("Thalidomide-5-NH-CH2-COOH"). This is often used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude "Thalidomide-5-NH-CH2-COOH" (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Linker-Warhead conjugate with a terminal amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC or silica gel column chromatography.
-
Data Presentation
Table 1: Representative Reaction Yields and Purity
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| Synthesis of 5-Nitrophthalimidopiperidine-2,6-dione | 5-Nitrophthalimidopiperidine-2,6-dione | 70-85 | >90% |
| Reduction to 5-Aminothalidomide | 5-Aminothalidomide | 85-95 | >95% |
| Alkylation of 5-Aminothalidomide | "Thalidomide-5-NH-CH2-COO(t-Bu)" | 50-70 | >95% |
| Deprotection and Amide Coupling | Final PROTAC Molecule | 30-60 | >98% |
Note: Yields and purity are dependent on the specific substrates and reaction conditions and may require optimization.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of a CRBN-based PROTAC.
Conclusion
The "Thalidomide-5-NH-CH2-COO(t-Bu)" intermediate is a versatile building block for the modular synthesis of CRBN-based PROTACs. The protocols provided herein offer a general framework for the preparation of this intermediate and its subsequent coupling to a linker-warhead moiety. Researchers should note that reaction conditions may require optimization for specific substrates. Careful characterization of all intermediates and the final PROTAC product by techniques such as NMR, mass spectrometry, and HPLC is crucial to ensure identity and purity. These application notes serve as a valuable resource for scientists engaged in the design and synthesis of novel targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: Streamlined Linker Conjugation to a Novel Thalidomide Derivative for PROTAC Synthesis
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] A key component of these heterobifunctional molecules is the linker, which connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein of interest (POI).[1] Thalidomide (B1683933) and its analogs are widely used as ligands for the E3 ligase Cereblon (CRBN).[1][] The precise nature of the linker is critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This application note provides a detailed experimental protocol for the conjugation of a linker to "Thalidomide-5-NH-CH2-COO(t-Bu)", a derivative designed for versatile linker attachment. The primary amine on this thalidomide derivative serves as a convenient handle for conjugation with various amine-reactive linkers.[3][4][5]
Principle
The protocol described herein focuses on the formation of a stable amide bond between the primary amine of "Thalidomide-5-NH-CH2-COO(t-Bu)" and a linker containing an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines under mild conditions, forming a stable amide linkage and releasing NHS as a byproduct.[3][5][6] This method is widely employed in bioconjugation due to its efficiency and the stability of the resulting amide bond.[4] The tert-butyl ester on the thalidomide derivative serves as a protecting group for the carboxylic acid, which can be deprotected in a later step if required for further modification.
Experimental Protocol
This protocol outlines a general procedure for the conjugation of an NHS-ester-functionalized linker to "Thalidomide-5-NH-CH2-COO(t-Bu)".
Materials:
-
Thalidomide-5-NH-CH2-COO(t-Bu)
-
Linker-NHS ester (e.g., PEG-based linker with a terminal NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Mass Spectrometer (MS) for product characterization
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Reactants:
-
Dissolve "Thalidomide-5-NH-CH2-COO(t-Bu)" (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the Linker-NHS ester (1.1 equivalents) in anhydrous DMF.
-
-
Conjugation Reaction:
-
To the solution of "Thalidomide-5-NH-CH2-COO(t-Bu)", add triethylamine or DIPEA (2-3 equivalents).
-
Slowly add the solution of the Linker-NHS ester to the thalidomide derivative solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by HPLC-MS.
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete (as determined by the consumption of the starting material), the reaction can be quenched by the addition of a small amount of water.
-
The solvent (DMF) can be removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by preparative reverse-phase HPLC to yield the desired conjugate.
-
-
Characterization:
-
The purified product is characterized by mass spectrometry to confirm the molecular weight of the final conjugate.
-
Further characterization by NMR spectroscopy can be performed to confirm the structure.
-
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Range | Notes |
| Solvent | Anhydrous DMF | Ensures a non-protic environment for the reaction. |
| Base | Triethylamine or DIPEA | A non-nucleophilic base is crucial to deprotonate the amine without competing in the reaction. |
| Reactant Ratio (Thalidomide:Linker) | 1 : 1.1 | A slight excess of the NHS-ester linker can help drive the reaction to completion. |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed efficiently without promoting side reactions. |
| Reaction Time | 4 - 12 hours | Monitor by HPLC-MS for completion. |
| Purification Method | Preparative RP-HPLC | Provides high purity of the final conjugate. |
| Expected Yield | 60-80% | Yields can vary depending on the specific linker used. |
Visualization of the Workflow and Chemical Reaction
To provide a clear visual representation of the experimental process and the underlying chemical transformation, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for linker conjugation.
Caption: Chemical reaction for amide bond formation.
Conclusion
This application note provides a straightforward and efficient protocol for the conjugation of linkers to "Thalidomide-5-NH-CH2-COO(t-Bu)". The use of amine-reactive NHS esters allows for a reliable and high-yielding synthesis of thalidomide-linker conjugates, which are crucial intermediates in the development of novel PROTACs. The provided workflow and reaction parameters can be adapted for a variety of linkers, offering a versatile tool for researchers in drug discovery and development.
References
Application Notes and Protocols: Synthesis of PROTACs using "Thalidomide-5-NH-CH2-COO(t-Bu)" via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This document provides detailed application notes and protocols for the synthesis of PROTACs using "Thalidomide-5-NH-CH2-COO(t-Bu)," a functionalized CRBN ligand, employing click chemistry for the conjugation of the E3 ligase ligand to the POI ligand.
The use of "Thalidomide-5-NH-CH2-COO(t-Bu)" offers a convenient starting point for PROTAC synthesis. The tert-butyl ester acts as a protecting group for the carboxylic acid, which, after deprotection, serves as a handle for linker attachment.[5] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and modular approach for the final conjugation step, allowing for the rapid synthesis of diverse PROTAC libraries with high yields and purity.[1][2]
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis
The synthesis of a thalidomide-based PROTAC using "Thalidomide-5-NH-CH2-COO(t-Bu)" and click chemistry involves a three-step process:
-
Deprotection: Removal of the tert-butyl ester protecting group to reveal the free carboxylic acid.
-
Linker Installation: Amide coupling of the deprotected thalidomide derivative with an amine-containing linker that possesses a terminal alkyne or azide (B81097) functionality.
-
Click Chemistry Conjugation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of the functionalized thalidomide-linker with the corresponding POI ligand functionalized with the complementary click chemistry handle.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Deprotection of "Thalidomide-5-NH-CH2-COO(t-Bu)"
This protocol describes the removal of the tert-butyl ester protecting group to yield the free carboxylic acid.
Materials:
-
Thalidomide-5-NH-CH2-COO(t-Bu)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Thalidomide-5-NH-CH2-COO(t-Bu) (1 equivalent) in anhydrous DCM (0.1 M concentration).
-
To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with DCM (3 x 20 mL) to remove residual TFA.
-
The resulting crude "Thalidomide-5-NH-CH2-COOH" is typically used in the next step without further purification.
Expected Yield: Quantitative.
Protocol 2: Installation of an Alkyne-Functionalized Linker via Amide Coupling
This protocol details the coupling of the deprotected thalidomide derivative with propargylamine (B41283) to introduce a terminal alkyne.
Materials:
-
Crude "Thalidomide-5-NH-CH2-COOH" (from Protocol 1)
-
Propargylamine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the crude "Thalidomide-5-NH-CH2-COOH" (1 equivalent) in anhydrous DMF (0.1 M).
-
To the solution, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add propargylamine (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the "Thalidomide-5-NH-CH2-CO-NH-CH2-C≡CH".
Expected Yield: 60-80%.
Protocol 3: PROTAC Synthesis via CuAAC Click Chemistry
This protocol describes the final conjugation of the alkyne-functionalized thalidomide-linker with an azide-functionalized POI ligand.
Materials:
-
Thalidomide-5-NH-CH2-CO-NH-CH2-C≡CH (from Protocol 2)
-
Azide-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water (deionized)
-
Magnetic stirrer and stir bar
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the alkyne-functionalized thalidomide-linker (1 equivalent) and the azide-functionalized POI ligand (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Expected Yield: 55-90%.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and characterization of thalidomide-based PROTACs.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | Deprotection | TFA | DCM | 2-4 | RT | >95 |
| 2 | Amide Coupling | HATU, DIPEA | DMF | 4-12 | RT | 60-80 |
| 3 | CuAAC | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O | 12-24 | RT | 55-90[2] |
Table 2: Characterization of a Representative Thalidomide-Based PROTAC
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to the thalidomide moiety, the linker, the triazole ring, and the POI ligand. |
| ¹³C NMR | Carbon signals consistent with the structure of the final PROTAC molecule. |
| HRMS (ESI) | Calculated m/z value for [M+H]⁺ or [M+Na]⁺ should match the observed value with high accuracy (<5 ppm). |
| Purity (HPLC) | >95% |
Table 3: Biological Activity of a Representative Thalidomide-Based PROTAC
| Parameter | Description | Typical Value |
| DC₅₀ | Concentration of PROTAC required to degrade 50% of the target protein. | 1-100 nM |
| Dₘₐₓ | Maximum percentage of target protein degradation. | >90% |
| Cell Line | Cancer cell line expressing the target protein. | e.g., HeLa, MCF7, etc. |
Conclusion
The use of "Thalidomide-5-NH-CH2-COO(t-Bu)" in conjunction with click chemistry provides a robust and efficient platform for the synthesis of thalidomide-based PROTACs. The detailed protocols and representative data presented in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. The modularity of this approach allows for the rapid generation of PROTAC libraries, facilitating the optimization of linker length and composition to achieve potent and selective degradation of target proteins.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection of "Thalidomide-5-NH-CH2-COO(t-Bu)"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of "Thalidomide-5-NH-CH2-COO(t-Bu)". Our aim is to help you prevent side reactions and optimize your synthetic protocol.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of "Thalidomide-5-NH-CH2-COO(t-Bu)".
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Deprotection: Insufficient acid strength or reaction time. | - Increase the concentration of TFA (e.g., from 20% to 50% in DCM).- Extend the reaction time and monitor by TLC or LC-MS.- Consider using a stronger acid system like 4M HCl in dioxane. |
| Product Degradation: The thalidomide (B1683933) moiety, particularly the glutarimide (B196013) ring, may be sensitive to prolonged exposure to strong acids. | - Use milder deprotection conditions (see FAQ on alternative methods).- Ensure the reaction is performed at a controlled temperature (e.g., 0 °C to room temperature). | |
| Work-up Issues: The product may be lost during the work-up procedure. | - Carefully neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).- Use appropriate extraction solvents to ensure complete recovery of the product. | |
| Formation of Unexpected Byproducts | t-Butylation of the Phthalimide (B116566) Ring: The electron-rich phthalimide ring can be alkylated by the tert-butyl cation generated during deprotection.[1] | - Add a scavenger such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the reaction mixture to trap the tert-butyl cation.[1] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] |
| Hydrolysis of the Glutarimide Ring: The glutarimide ring of thalidomide can be susceptible to hydrolysis, especially under harsh acidic conditions or during aqueous work-up.[2] | - Use anhydrous conditions for the deprotection reaction.- Minimize the time the product is in contact with aqueous acidic or basic solutions during work-up.- Consider using milder, non-aqueous deprotection methods. | |
| Formation of an N-Trifluoroacetyl Adduct: Residual trifluoroacetic acid can sometimes react with the newly formed amine. | - Ensure complete removal of TFA after the reaction by co-evaporation with a suitable solvent like toluene (B28343) or DCM. | |
| Inconsistent Results | Reagent Quality: The quality of reagents, especially TFA and solvents, can significantly impact the reaction outcome. | - Use high-purity, anhydrous solvents and fresh TFA for consistent results.- Store TFA properly to prevent decomposition. |
| Reaction Monitoring: Inconsistent monitoring can lead to premature or overly extended reaction times. | - Utilize reliable monitoring techniques like TLC or LC-MS to accurately determine the reaction endpoint. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc deprotection of "Thalidomide-5-NH-CH2-COO(t-Bu)" and how can I prevent them?
A1: The most common side reactions are t-butylation of the electron-rich phthalimide ring and potential hydrolysis of the glutarimide ring.[1][2]
-
t-Butylation: This occurs when the tert-butyl cation generated during the deprotection reacts with the aromatic phthalimide ring. To prevent this, the use of a scavenger is highly recommended.[1] Triisopropylsilane (TIS) is an effective scavenger that will react with the tert-butyl cation to form the inert tert-butyl-triisopropylsilane.
-
Glutarimide Ring Hydrolysis: While the thalidomide core is relatively stable, prolonged exposure to strong acid can lead to the opening of the glutarimide ring.[2] To minimize this, it is advisable to use the mildest effective deprotection conditions and to work quickly during the aqueous work-up.
Q2: Which acidic reagent is most suitable for this deprotection?
A2: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is the most commonly used reagent for Boc deprotection due to its effectiveness and the volatility of the reagent and byproducts, which simplifies purification.[3] However, for substrates sensitive to strong acids, 4M HCl in dioxane is a viable alternative that may offer different selectivity and milder conditions.[4]
Q3: Are there any milder, non-acidic methods for this Boc deprotection?
A3: Yes, several milder methods can be employed, which may be beneficial if your substrate is particularly acid-sensitive. These include:
-
Lewis Acids: Zinc bromide in dichloromethane can effectively cleave Boc groups under mild conditions.[5]
-
Thermal Deprotection: Heating the Boc-protected compound in a high-boiling solvent can lead to thermal cleavage of the protecting group.
-
Oxalyl Chloride/Methanol: This system has been reported as a mild method for Boc deprotection.[6]
Q4: How do I choose the right scavenger for my reaction?
A4: The choice of scavenger depends on the specific functionalities present in your molecule. For preventing t-butylation of the phthalimide ring, a carbocation scavenger is needed.
-
Triisopropylsilane (TIS): Highly effective at scavenging tert-butyl cations.
-
Thioanisole: Can also be used to trap carbocations. A common practice is to use a scavenger cocktail, for example, a mixture of TFA, TIS, and water.[1]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress should be monitored to avoid prolonged reaction times that could lead to side reactions.
-
Thin-Layer Chromatography (TLC): A simple and effective method. The product (free amine) will have a different Rf value than the starting material. A ninhydrin (B49086) stain can be used to visualize the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major byproducts by their mass-to-charge ratio.[7]
Experimental Protocols
Optimized Boc Deprotection Protocol using TFA with a Scavenger
This protocol is designed to minimize side reactions during the deprotection of "Thalidomide-5-NH-CH2-COO(t-Bu)".
Materials:
-
"Thalidomide-5-NH-CH2-COO(t-Bu)"
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve "Thalidomide-5-NH-CH2-COO(t-Bu)" (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
To the stirred solution, add triisopropylsilane (TIS) (1.5-2 equivalents).
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents, typically a 20-50% solution in DCM) dropwise to the reaction mixture at 0 °C.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Co-evaporate the residue with DCM or toluene (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure build-up.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to yield the pure "Thalidomide-5-NH-CH2-COOH".
-
Visualizations
Caption: Experimental workflow for the optimized Boc deprotection.
Caption: Prevention of t-butylation side reaction using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS and chiroptical spectroscopic analyses of multidimensional metabolic systems of chiral thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of PROTACs Containing the Thalidomide Moiety
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my thalidomide-based PROTACs often have poor aqueous solubility?
Thalidomide-based PROTACs frequently exhibit poor aqueous solubility due to their inherent molecular characteristics. By design, they are large, complex molecules composed of a target protein binder, a linker, and a thalidomide-based E3 ligase ligand.[1] This structure often results in a high molecular weight (typically >700 Da) and significant lipophilicity (high LogP), placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1][2] The combination of a large, often nonpolar surface area and a tendency to form stable crystal lattices contributes significantly to their low solubility in aqueous buffers.[1][3]
Q2: What are the direct experimental consequences of poor PROTAC solubility?
Poor solubility can severely compromise experimental results and lead to the misinterpretation of data.[1] Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous buffers or cell culture media, leading to an underestimation of its true potency (e.g., DC50, IC50).[1]
-
Irreproducible Results: The degree of precipitation can vary between experiments, causing high variability and a lack of reproducibility in biological data.[1]
-
Inaccurate Quantification: Undissolved compound can lead to significant errors when determining the actual concentration in stock solutions and final assay wells.[1]
-
Low Bioavailability: In both cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
Q3: My PROTAC won't dissolve for an in vitro assay. What are the first practical troubleshooting steps?
The initial step is to ensure a reliable, fully dissolved stock solution, typically in 100% dimethyl sulfoxide (B87167) (DMSO).[3] From this stock, you can perform serial dilutions into your aqueous experimental buffers. If the PROTAC precipitates upon this dilution, you should explore simple formulation adjustments:
-
Use of Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like PEG-400 into your final aqueous buffer.[3] Always test the tolerance of your assay to the co-solvent.
-
pH Adjustment: If your PROTAC contains ionizable functional groups (e.g., basic nitrogen atoms), its solubility will be pH-dependent.[3] For basic groups, solubility generally increases in more acidic buffers (lower pH), while acidic groups are more soluble in basic buffers (higher pH).[3] Test a range of pH values compatible with your assay.
-
Sonication: Gentle sonication of stock solutions can sometimes help break up aggregates and facilitate dissolution.[2]
Q4: How does the linker design impact the overall solubility of a PROTAC?
The linker is a critical component for modulating the physicochemical properties of a PROTAC.[4][5]
-
Composition: Replacing hydrophobic alkyl-based linkers with hydrophilic ones, such as those containing polyethylene (B3416737) glycol (PEG) units, is a primary strategy to increase water solubility.[4][6][7][8] PEG linkers enhance hydrophilicity and compatibility with physiological environments.[4][9]
-
Incorporation of Polar Groups: Introducing polar or ionizable groups into the linker can significantly improve solubility.[1] Strategies include incorporating basic nitrogen atoms or replacing linear chains with heterocyclic scaffolds like piperazine (B1678402) or piperidine.[1][5]
-
Length and Rigidity: While linker length is often optimized for ternary complex formation, shorter, more rigid linkers may sometimes offer better properties than long, flexible, and potentially "greasy" linkers.[9][] However, a balance must be struck to not compromise degradation activity.[5]
Q5: What advanced formulation strategies can be used if simple adjustments are insufficient?
For challenging PROTACs, particularly for in vivo studies, advanced formulation techniques are often necessary. These methods aim to present the drug to the biological system in a more soluble, higher-energy state.
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique where the amorphous PROTAC is embedded into a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[11][12] The amorphous form has a higher energy state than the crystalline form, which can lead to increased apparent solubility and the generation of a supersaturated solution.[12][13] ASDs have been shown to increase drug supersaturation by up to 2-fold for certain PROTACs.[11][13]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed.[12] These formulations incorporate the PROTAC into a mixture of oils and surfactants that form fine droplets upon contact with aqueous media in the gut, enhancing both dissolution and absorption.[1]
Troubleshooting Guides and Experimental Protocols
A systematic approach is crucial when tackling solubility issues. The workflow below outlines a logical progression from initial observation to advanced formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the "Hook Effect" with Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you understand, identify, and avoid the "hook effect," a common challenge encountered in cellular assays with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying mechanism of the "hook effect" with thalidomide-based PROTACs?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase (in this case, Cereblon, which is recruited by the thalidomide-based ligand).[1] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target–PROTAC or E3 Ligase–PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][4]
Q3: What are the experimental consequences of the "hook effect"?
Q4: At what concentration range does the "hook effect" typically appear?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[1] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1][3]
Troubleshooting Guides
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that provides the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][5] A hallmark of the hook effect is a decrease in ternary complex formation at high PROTAC concentrations.[5]
-
Problem 2: I don't observe any target degradation at any tested concentration.
-
Likely Cause: The tested concentration range might be too high (entirely within the hook effect region) or the PROTAC may be inactive for other reasons.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[2]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase (Cereblon) at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Data Presentation
Table 1: Example Concentration-Response Data Illustrating the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Relative to Vehicle) | % Ternary Complex Formation (Relative to Max) |
| 0 nM (Vehicle) | 100% | 0% |
| 1 nM | 85% | 25% |
| 10 nM | 40% | 70% |
| 100 nM | 15% (Dmax) | 100% |
| 1,000 nM (1 µM) | 45% | 60% |
| 10,000 nM (10 µM) | 80% | 15% |
This table illustrates a typical dataset where maximal degradation occurs at 100 nM, and higher concentrations lead to reduced degradation, demonstrating the hook effect.
Mandatory Visualization
Caption: Mechanism of PROTAC-mediated protein degradation at optimal concentrations.
Caption: The "hook effect" mechanism at high PROTAC concentrations.
Caption: Experimental workflow for troubleshooting the hook effect.
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[1]
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO). c. Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2] e. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2] f. Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[2] g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2] b. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.
Protocol 2: Cellular Ternary Complex Formation Assay (NanoBRET™)
This assay measures the PROTAC-induced proximity of the target protein and Cereblon in live cells.
-
Cell Line Preparation: a. Engineer a cell line to express the target protein fused to a HaloTag® and Cereblon fused to a NanoLuc® luciferase, or vice versa.
-
Assay Setup: a. Seed the engineered cells in a white, 96-well assay plate. b. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling. c. Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[1]
-
PROTAC Treatment and Measurement: a. Add serial dilutions of the PROTAC to the wells. b. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[1]
-
Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[1] b. Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.[1]
Protocol 3: In Vitro Ternary Complex Formation Assay (AlphaLISA®)
This is a proximity-based assay to quantify the formation of the PROTAC-induced ternary complex in vitro.[2][6]
-
Reagent Preparation: a. Prepare serial dilutions of the PROTAC in assay buffer. b. Prepare solutions of a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1) in assay buffer.[5]
-
Assay Plate Setup: a. In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.[2] b. Include controls with no PROTAC and no proteins. c. Incubate the plate to allow for ternary complex formation.
-
Bead Addition: a. Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG or Nickel Chelate) to the wells.[2][6] b. Incubate the plate in the dark to allow for bead-protein binding.
-
Signal Detection and Analysis: a. Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of ternary complex formed.[6] b. Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[6]
References
Optimizing linker length for PROTACs using "Thalidomide-5-NH-CH2-COO(t-Bu)"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals specializing in Proteolysis-Targeting Chimeras (PROTACs). The focus is on the critical process of optimizing linker length, with specific reference to PROTACs synthesized using "Thalidomide-5-NH-CH2-COO(t-Bu)" as a precursor for the Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC incorporating a thalidomide-based E3 ligase ligand?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase. The ideal length must be empirically determined as it needs to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] Studies have demonstrated that for some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation. For instance, PROTACs targeting p38α showed optimal performance with linkers of 15-17 atoms, whereas those with linkers shorter than 15 atoms were less effective.[1] Conversely, for estrogen receptor-α (ERα), a 16-atom linker was found to be optimal, with both shorter and longer linkers leading to reduced efficacy.[2][3][4][5]
Q2: What are the most common types of linkers used for thalidomide-based PROTACs?
The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][6] This is largely due to their synthetic tractability, allowing for systematic variation in length.[1] However, to improve physicochemical properties and introduce conformational restriction, more rigid linkers that incorporate elements like piperazine (B1678402) or piperidine (B6355638) rings are being increasingly utilized.[1] The choice of linker type can significantly impact a PROTAC's permeability, solubility, and metabolic stability.[1]
Q3: My PROTAC binds to the target protein and E3 ligase in binary assays but doesn't induce degradation. What are the potential linker-related issues?
This is a frequent challenge and often points to issues with the formation of a productive ternary complex.[7][8] Here are several potential linker-related problems:
-
Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the target and E3 ligase from coming together effectively.[2][7] Conversely, a linker that is too long or overly flexible could lead to non-productive binding events where the ubiquitination sites on the target protein are not accessible.[2][7]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[7]
-
Poor Physicochemical Properties: The linker itself can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[7]
Q4: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help?
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[7][8] Linker design can influence the severity of this effect. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex and mitigating the hook effect.[7] Modifying the linker's rigidity can also help by pre-organizing the PROTAC for optimal ternary complex formation.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during PROTAC development, with a focus on challenges related to linker design and optimization.
Issue 1: Low or No Target Degradation
If your PROTAC is not inducing target degradation, consider the following troubleshooting steps:
-
Synthesize a Linker Library: The most effective way to address suboptimal linker length is to synthesize a series of PROTACs with varying linker lengths.[8] This allows for the empirical determination of the optimal length for your specific target.
-
Vary Linker Composition: If varying the length of a PEG or alkyl linker is unsuccessful, consider synthesizing linkers with different compositions to alter flexibility and physicochemical properties.
-
Confirm Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) to confirm that your PROTAC is capable of forming a ternary complex with the target protein and the E3 ligase.
-
In Vitro Ubiquitination Assay: To confirm that the ternary complex is productive, perform an in vitro ubiquitination assay. This will verify that the E3 ligase can transfer ubiquitin to the target protein when brought into proximity by the PROTAC.
-
Check for Proteasome-Dependent Degradation: To ensure the observed degradation is occurring via the proteasome, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the inhibitor confirms proteasome-dependent degradation.[9]
Issue 2: Poor Solubility of the Synthesized PROTAC
Poor solubility is a common hurdle in PROTAC development.[9] If your purified PROTAC is difficult to dissolve in aqueous buffers or cell culture media, consider these strategies:
-
Modify the Linker: While PEG linkers generally enhance water solubility compared to alkyl chains, the overall lipophilicity of the PROTAC can still be high.[9] Consider synthesizing analogs with more hydrophilic linkers.
-
Formulation Strategies: For in vitro assays, using a small amount of an organic co-solvent like DMSO is often necessary. However, be mindful of the final DMSO concentration in cellular assays, as it can be toxic to cells at higher concentrations (typically >0.5%).[9]
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target ligand.[9]
Quantitative Data Summary
The optimal linker length is target-dependent. Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | PROTAC Series | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| p38α | Cereblon | Thalidomide-based | 15-17 | - | - | [1] |
| ERα | VHL | Peptide-based | 16 | ~10 | >90 | [2][3] |
| BRD4 | Cereblon | Thalidomide-based | - | <1 | ~98 | - |
| RIPK2 | VHL | VHL-based | - | 1.8 | >95 | - |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Thalidomide-5-NH-CH2-COO(t-Bu)
This protocol outlines the general steps for synthesizing a PROTAC using "Thalidomide-5-NH-CH2-COO(t-Bu)" as the E3 ligase ligand precursor.
-
Deprotection of the t-Butyl Group:
-
Dissolve "Thalidomide-5-NH-CH2-COO(t-Bu)" in a suitable solvent (e.g., dichloromethane).
-
Add an acid, such as trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the carboxylic acid derivative of the thalidomide (B1683933) linker.
-
-
Linker Elongation (if necessary):
-
The deprotected thalidomide derivative can be coupled to various linker moieties (e.g., PEG, alkyl chains) using standard amide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.
-
-
Coupling to the Target Protein Ligand:
-
The free end of the linker (now attached to the thalidomide moiety) is activated (e.g., as an NHS ester) or directly coupled to a suitable functional group on the target protein ligand (e.g., an amine) using appropriate coupling chemistry.
-
-
Purification:
-
The final PROTAC product is purified using techniques such as flash chromatography on silica (B1680970) gel or reversed-phase HPLC.[9]
-
The identity and purity of the final PROTAC should be confirmed by NMR and mass spectrometry.[9]
-
Protocol 2: Western Blotting for Target Protein Degradation
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For proteasome inhibition control, co-treat cells with the PROTAC and a proteasome inhibitor like MG132.[9]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTAC Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. explorationpub.com [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Synthesis of Thalidomide-Based PROTACs: A Guide to Common Side Products
For Immediate Release
Researchers and scientists in the field of drug development now have access to a comprehensive technical support guide detailing the common side products encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the "Thalidomide-5-NH-CH2-COO(t-Bu)" building block. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to aid in the efficient and successful synthesis of these next-generation therapeutics.
The guide addresses critical challenges such as epimerization, hydrolysis, and unintended deprotection, offering practical solutions to minimize the formation of impurities and streamline the purification process.
Common Issues and Troubleshooting in PROTAC Synthesis
The synthesis of PROTACs is a multi-step process that can be prone to the formation of various side products. Understanding and mitigating these unwanted reactions is crucial for obtaining a high yield of the desired pure compound. Below are some of the most frequently encountered issues and their solutions.
FAQ 1: Why is my final PROTAC product showing a mixture of diastereomers?
Answer: This is likely due to the epimerization of the chiral center on the glutarimide (B196013) ring of the thalidomide (B1683933) moiety. The hydrogen atom at this position is acidic and can be abstracted under basic conditions, which are common during amide coupling steps (e.g., using DIPEA). This leads to the formation of a planar enolate intermediate, and subsequent reprotonation can occur from either face, resulting in racemization.
Troubleshooting:
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of epimerization.
-
Base Stoichiometry: Use the minimum required amount of base.
-
Reaction Time: Monitor the reaction closely by LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
FAQ 2: I'm observing a significant amount of a byproduct with a lower molecular weight than my expected product. What could it be?
Answer: A common byproduct in the synthesis of thalidomide-based PROTACs is the compound formed from the hydrolysis of the glutarimide ring. This ring is susceptible to opening under both acidic and basic conditions, leading to the formation of a glutamic acid derivative.
Troubleshooting:
-
pH Control: Maintain a near-neutral pH throughout the synthesis, work-up, and purification steps. Avoid strong acids and bases.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can facilitate hydrolysis.
FAQ 3: During the final deprotection step, I'm losing my entire molecule. What is happening?
Answer: The tert-butyl ester in the "Thalidomide-5-NH-CH2-COO(t-Bu)" linker is designed to be cleaved under acidic conditions to reveal a carboxylic acid for conjugation. However, if your target protein ligand or other parts of the linker also contain acid-labile protecting groups, you may experience unintended cleavage. Conversely, the conditions required to deprotect other groups (e.g., Boc) with strong acids like trifluoroacetic acid (TFA) will certainly cleave the tert-butyl ester.
Troubleshooting:
-
Orthogonal Protecting Groups: Plan your synthetic route using orthogonal protecting groups that can be removed under different conditions.
-
Milder Deprotection Conditions: If only the tert-butyl ester needs to be removed, consider milder acidic conditions or the use of Lewis acids like zinc bromide.
FAQ 4: My main impurity is difficult to separate and has a mass corresponding to the linker attached to the phthalimide (B116566) ring without the glutarimide part. What is this side product?
Answer: This byproduct arises from the nucleophilic attack of the amine linker on the carbonyl carbons of the phthalimide ring, leading to the displacement of the glutarimide moiety. This is a known side reaction, particularly when using amine-terminated linkers at elevated temperatures.
Troubleshooting:
-
Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the desired reaction to proceed.
-
Choice of Base: A non-nucleophilic base like DIPEA is preferred.
-
Alternative Synthetic Route: Consider attaching the linker to the thalidomide moiety at a different position if the 5-amino position proves to be problematic for your specific linker.
Quantitative Analysis of Side Product Formation
While exact percentages can vary significantly based on specific reaction conditions, substrate, and linker, the following table provides a general overview of the potential extent of common side product formation under unoptimized conditions.
| Side Reaction | Potential Formation (%) | Key Contributing Factors | Mitigation Strategy |
| Epimerization/Racemization | 5 - 50% | High temperature, excess base (e.g., DIPEA), prolonged reaction times. | Lower reaction temperature, use stoichiometric base, monitor reaction progress. |
| Glutarimide Hydrolysis | 2 - 30% | Presence of strong acid/base, aqueous work-up conditions. | Maintain neutral pH, use anhydrous conditions. |
| Premature t-Butyl Ester Cleavage | 10 - 100% | Use of strong acids (e.g., TFA) for other deprotections. | Employ orthogonal protecting group strategy. |
| Glutarimide Displacement | 5 - 20% | High reaction temperatures with amine nucleophiles. | Lower reaction temperature. |
Experimental Protocols
General Protocol for Amide Coupling to "Thalidomide-5-NH-CH2-COO(t-Bu)"
-
Dissolution: Dissolve the carboxylic acid-containing linker (1.0 eq) and "Thalidomide-5-NH-CH2-COO(t-Bu)" (1.1 eq) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.2 eq) and DIPEA (2.0 eq) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways and Side Reactions
To better understand the chemical transformations and the genesis of side products, the following diagrams illustrate the intended synthetic pathway and the major side reactions.
Overcoming challenges in the purification of "Thalidomide-5-NH-CH2-COO(t-Bu)" containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) incorporating the "Thalidomide-5-NH-CH2-COO(t-Bu)" E3 ligase ligand. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of these molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your PROTAC, with a focus on reverse-phase HPLC, a common purification method.
Problem 1: Appearance of Unexpected Peaks in HPLC Chromatogram
Q: I am observing multiple unexpected peaks in my HPLC chromatogram during the purification of my "Thalidomide-5-NH-CH2-COO(t-Bu)" PROTAC. What are the possible causes and how can I resolve this?
A: Unexpected peaks in your HPLC chromatogram often indicate the presence of impurities. For PROTACs containing the "Thalidomide-5-NH-CH2-COO(t-Bu)" moiety, these impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted "Thalidomide-5-NH-CH2-COO(t-Bu)" linker, the target protein ligand, or coupling reagents.
-
Hydrolysis of the Phthalimide (B116566) Ring: The phthalimide group of thalidomide (B1683933) is susceptible to hydrolysis, especially under basic conditions, which can lead to ring-opened byproducts.[1]
-
Cleavage of the tert-Butyl Ester: The tert-butyl ester protecting group can be cleaved under acidic conditions, resulting in the formation of a free carboxylic acid on the linker.[2]
-
Side-Reactions of Coupling Reagents: Byproducts from coupling reagents (e.g., HATU, HOBt) can also appear as impurities.
Troubleshooting Steps:
-
Analyze by LC-MS: The first step is to analyze your crude product and the impurity peaks by LC-MS to determine their molecular weights. This will help in identifying the nature of the impurities.
-
Optimize Reaction Conditions:
-
Ensure stoichiometric balance of reactants to drive the reaction to completion.
-
Carefully control the pH of your reaction to avoid conditions that may cause hydrolysis of the phthalimide ring or cleavage of the tert-butyl ester.
-
-
Adjust HPLC Purification Method:
-
Gradient Optimization: Modify the gradient of your mobile phase (e.g., acetonitrile/water with formic acid or TFA) to improve the separation of your PROTAC from the impurities.
-
pH of the Mobile Phase: For basic PROTACs, using a mobile phase with a low pH (e.g., 0.1% formic acid or TFA) can improve peak shape and resolution.
-
Problem 2: Poor Peak Shape (Tailing or Fronting) in HPLC
Q: My PROTAC peak is showing significant tailing (or fronting) during reverse-phase HPLC purification. What is causing this and how can I improve the peak shape?
A: Poor peak shape is a common issue in HPLC and can significantly impact the purity of your collected fractions.
-
Peak Tailing: This is often caused by the interaction of basic compounds with residual acidic silanol (B1196071) groups on the silica-based C18 column.
-
Peak Fronting: This can be a result of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction with residual silanols on the column. | Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups. |
| Inappropriate mobile phase pH. | For basic PROTACs, lower the mobile phase pH to < 3 with formic acid or TFA to protonate the basic sites. | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Peak Fronting | Column overload. | Decrease the concentration of your sample or the injection volume. |
| Sample solvent stronger than mobile phase. | Dissolve your sample in a solvent that is weaker than or similar in strength to the initial mobile phase conditions. Ideally, dissolve in the mobile phase itself. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing a "Thalidomide-5-NH-CH2-COO(t-Bu)" containing PROTAC?
A1: Based on the structure and synthesis of these PROTACs, the most common impurities include:
-
Unreacted "Thalidomide-5-NH-CH2-COO(t-Bu)" linker.
-
Unreacted target protein ligand.
-
Hydrolyzed phthalimide ring byproduct.
-
The corresponding PROTAC with the tert-butyl ester cleaved to a carboxylic acid.
-
Byproducts from coupling reagents.
Q2: How can I minimize the formation of the carboxylic acid impurity from the cleavage of the tert-butyl ester?
A2: The tert-butyl ester is sensitive to acidic conditions. To minimize its cleavage:
-
Avoid prolonged exposure to strong acids during synthesis and workup.
-
If acidic conditions are necessary, perform the reaction at a low temperature and for the shortest possible time.
-
During purification by reverse-phase HPLC, using formic acid (0.1%) in the mobile phase is generally milder than trifluoroacetic acid (TFA) and may reduce the extent of deprotection.
Q3: My PROTAC has poor aqueous solubility, which is making purification difficult. What can I do?
A3: Poor solubility is a common challenge with PROTACs due to their high molecular weight and often lipophilic nature.
-
Sample Preparation: Dissolve your crude product in a strong organic solvent like DMSO or DMF, and then dilute it with the mobile phase before injection. Ensure the final injection solvent is compatible with your mobile phase to prevent precipitation on the column.
-
Column Choice: Consider using a column with a different stationary phase that may offer better interaction and separation for your specific PROTAC.
-
Alternative Purification: If HPLC is not effective, consider other purification techniques such as flash column chromatography on silica (B1680970) gel or a suitable reverse-phase silica.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity | Expected Mass Difference from PROTAC | Identification Method | Potential Cause |
| Unreacted Linker | Varies (Mass of Target Ligand + Linker Arm) | LC-MS | Incomplete reaction |
| Unreacted Target Ligand | Varies (Mass of Thalidomide Linker) | LC-MS | Incomplete reaction |
| Hydrolyzed Phthalimide | +18 Da | LC-MS | Basic reaction or workup conditions |
| Cleaved t-Butyl Ester | -56 Da | LC-MS | Acidic reaction or purification conditions |
Table 2: HPLC Troubleshooting Summary
| Problem | Symptom | Likely Cause | Solution |
| Impurity Peaks | Multiple peaks in chromatogram | Incomplete reaction, side reactions, degradation | Optimize reaction, adjust HPLC gradient and pH |
| Poor Peak Shape | Tailing or fronting peaks | Column interactions, overload, solvent mismatch | Add mobile phase modifier, reduce sample load, change sample solvent |
| Low Recovery | Low yield of pure PROTAC | Poor solubility, degradation on column | Optimize sample solvent, use milder mobile phase pH |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Purification
-
Column: C18 reverse-phase column (e.g., 10 µm, 250 x 21.2 mm for preparative scale).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. This should be optimized for your specific PROTAC.
-
Flow Rate: For a preparative column, a flow rate of 15-20 mL/min is common.
-
Detection: UV detection at a wavelength where your PROTAC has strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and dilute with Mobile Phase A to a concentration suitable for injection. Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis and purification of PROTACs.
Caption: A logical workflow for troubleshooting the purification of PROTACs.
References
Validation & Comparative
Mass Spectrometry in the Analysis of Thalidomide-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based techniques for the analysis of Proteolysis Targeting Chimeras (PROTACs) featuring a thalidomide-based warhead. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of appropriate analytical strategies.
PROTACs have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. Those incorporating a thalidomide (B1683933) or an analog moiety leverage the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific proteins of interest (POIs).[][2][3] Mass spectrometry (MS) has become an indispensable tool in the development of these molecules, offering multifaceted capabilities from initial screening to preclinical evaluation.[4] This guide focuses on the application of various MS techniques to characterize thalidomide-based PROTACs, providing a comparative overview of their strengths and applications.
Comparative Analysis of Mass Spectrometry Techniques
The analysis of PROTACs presents unique challenges due to their tripartite nature, involving the PROTAC molecule, the target protein, and an E3 ligase. Mass spectrometry offers a suite of techniques to interrogate these interactions, from the quantification of the PROTAC itself to the global assessment of its effects on the proteome.
| Technique | Analyte | Key Information Provided | Advantages | Limitations |
| LC-MS/MS | PROTAC, Metabolites | Pharmacokinetics (PK), drug metabolism (DMPK), quantification in biological matrices.[5][6][7] | High sensitivity (low pg/mL LLOQ), wide dynamic range, high throughput, robust and well-established methodology.[5][6] | Does not provide information on protein-PROTAC interactions directly. |
| Native MS | Ternary Complex (POI-PROTAC-E3) | Stoichiometry of the ternary complex, relative binding affinities, cooperativity, screening of PROTAC efficacy.[8][9][[“]][11][12] | Direct detection of non-covalent complexes, provides insights into the mechanism of action, low sample consumption.[9][11] | Can be technically challenging, may not be suitable for all protein complexes, provides semi-quantitative data. |
| Proteomics (e.g., TMT-based) | Cellular Proteome | On-target protein degradation (DC50, Dmax), identification of off-target effects, pathway analysis.[13][14][15][16] | Global and unbiased view of proteome changes, high multiplexing capabilities, quantitative.[13][15] | Can be complex to analyze, may not detect low-abundance proteins. |
Quantitative Data Summary
The efficacy of a PROTAC is often determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values. The following table presents representative data for thalidomide-based PROTACs targeting various proteins of interest.
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | BRD4 | Pomalidomide | <1 nM | >90% | Jurkat | [15] |
| PROTAC IDO1 Degrader-1 | IDO1 | Pomalidomide | 2.84 µM | 93% | HeLa | [14] |
| NU223612 | IDO1 | Thalidomide derivative | 0.3290 µM | >70% | U87 | [14] |
| dBET1 | BRD4 | Thalidomide analog | ~100 nM | >90% | Various | [17] |
| KRAS G12C PROTAC (CRBN) | KRAS G12C | Pomalidomide | 0.03 µM | >90% | Various | [18] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for the key mass spectrometry-based analyses of thalidomide-based PROTACs.
Protocol 1: LC-MS/MS for PROTAC Quantification in Plasma
This protocol is adapted from methods for quantifying PROTACs in biological matrices.[5][6][19]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for the specific PROTAC and internal standard.
-
Data Analysis: Quantify the PROTAC concentration using a calibration curve generated from standards of known concentrations.
-
Protocol 2: Native Mass Spectrometry for Ternary Complex Analysis
This protocol provides a general framework for analyzing PROTAC-mediated ternary complexes.[9][11]
-
Sample Preparation:
-
Incubate the target protein (e.g., 5 µM), the E3 ligase complex (e.g., 5 µM), and the PROTAC at various concentrations (e.g., 0-20 µM) in ammonium (B1175870) acetate (B1210297) buffer (e.g., 150 mM, pH 7.5) for 2 hours at room temperature.
-
-
Native MS Analysis:
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap instrument capable of native MS.
-
Ionization Source: Nano-electrospray ionization (nESI).
-
Capillary Voltage: 1.2-1.6 kV.
-
Source Temperature: Optimized to maintain non-covalent interactions.
-
Mass Range: Acquire data over a wide m/z range to detect all species (apo-proteins, binary complexes, and the ternary complex).
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the observed species and calculate the relative abundance of the ternary complex at different PROTAC concentrations.
-
Protocol 3: Global Proteomics for On- and Off-Target Analysis
This protocol outlines a typical workflow for assessing proteome-wide changes upon PROTAC treatment.[13][15][16]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the PROTAC at various concentrations (including a vehicle control) for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells in a urea-based lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins with trypsin overnight.
-
-
Peptide Labeling (e.g., TMT):
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol to enable multiplexed analysis.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using a long reverse-phase gradient (e.g., 2-3 hours).
-
Analyze the peptides on a high-resolution mass spectrometer (e.g., Orbitrap) using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the analysis of thalidomide-based PROTACs, the following diagrams have been generated.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: General workflow for proteomics-based PROTAC analysis.
Caption: Logical flow of MS analysis in PROTAC development.
References
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - CD Bioparticles [cd-bioparticles.net]
- 9. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesensors.com [lifesensors.com]
- 19. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of "Thalidomide-5-NH-CH2-COO(t-Bu)" with other CRBN ligands in PROTACs
For researchers and scientists in the field of targeted protein degradation, the selection of an E3 ubiquitin ligase ligand is a critical design parameter for Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is among the most widely utilized E3 ligases for this purpose. This guide provides a comparative overview of common CRBN ligands derived from immunomodulatory drugs (IMiDs)—thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931)—and clarifies the role of synthetic intermediates like "Thalidomide-5-NH-CH2-COO(t-Bu)".
Understanding "Thalidomide-5-NH-CH2-COO(t-Bu)"
"Thalidomide-5-NH-CH2-COO(t-Bu)" is not an active CRBN ligand for use in a final PROTAC molecule. Instead, it is a key synthetic intermediate. The tert-Butyl (t-Bu) group serves as a protecting group for a carboxylic acid functional group. This group is strategically positioned to act as an attachment point for a linker, which in turn is connected to a ligand for the target protein of interest. The t-Bu group can be removed under acidic conditions during synthesis, allowing for the versatile construction of a wide array of PROTAC molecules. Therefore, its efficacy is not measured directly but is reflected in the performance of the final PROTACs it is used to create.
Performance Comparison of Core CRBN Ligands
The efficacy of a CRBN-recruiting PROTAC is heavily influenced by the binding affinity of its E3 ligase ligand to CRBN, which facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Thalidomide and its analogs, lenalidomide and pomalidomide, are the foundational scaffolds for CRBN engagement.
Binding Affinity to CRBN
Pomalidomide and lenalidomide generally exhibit a higher binding affinity for CRBN compared to the parent molecule, thalidomide.[1][2] This stronger engagement can lead to more efficient ternary complex formation and, consequently, more potent protein degradation.[2]
| Ligand | Dissociation Constant (Kd) for CRBN | Reference |
| Thalidomide | ~250 nM | [3] |
| Lenalidomide | ~178 nM | [3] |
| Pomalidomide | ~157 nM | [3] |
Note: Binding affinity values can vary depending on the specific assay conditions and constructs used.
PROTAC Degradation Efficacy
The table below presents data for representative PROTACs to illustrate typical performance. It is important to note that DC50 and Dmax are influenced by the entire PROTAC structure (target ligand, linker, and E3 ligand) and the cellular context.
| PROTAC Example | CRBN Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 nM | > 95% | [4] |
| GP262 | Lenalidomide | PI3Kγ / mTOR | THP-1 / MDA-MB-231 | 42-88 nM (PI3Kγ) / 45 nM (mTOR) | >70% | [5] |
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of CRBN-based PROTACs, it is essential to visualize the underlying biological mechanism and the experimental procedures used for their characterization.
Caption: PROTAC-mediated protein degradation via the CRL4-CRBN E3 ligase complex.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Experimental Protocols
Accurate and reproducible experimental data are fundamental for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
CRBN Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of a ligand to the CRBN protein in a competitive format.
-
Principle: A fluorescently-labeled thalidomide analog (tracer) binds to purified recombinant CRBN, resulting in a high fluorescence polarization (FP) signal. When an unlabeled test compound (e.g., pomalidomide) competes for the same binding site, the tracer is displaced, leading to a decrease in the FP signal.
-
Materials:
-
Purified recombinant CRBN protein (e.g., FLAG-CRBN).[6]
-
Fluorescently-labeled tracer (e.g., Cy5-labeled Thalidomide).[6]
-
Assay Buffer.[6]
-
Test compounds and control inhibitor (e.g., pomalidomide).[6]
-
Black, low-binding 384-well or 96-well microplates.[6]
-
Fluorescence plate reader capable of measuring FP.[7]
-
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the CRBN protein and the fluorescent tracer to their optimal working concentrations in assay buffer.[6]
-
Assay Reaction: Add a constant concentration of CRBN protein to the wells of the microplate.
-
Add the serially diluted test compounds to the wells. Include controls for no inhibitor (high FP signal) and a known potent inhibitor like pomalidomide (low FP signal).[6]
-
Add a constant concentration of the fluorescent tracer to all wells.[6]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.[7]
-
Data Analysis: Plot the FP signal against the logarithm of the test compound concentration. Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
-
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in target protein levels in cells treated with a PROTAC.[8]
-
Principle: Western blotting uses antibodies to detect the amount of a specific protein in a complex mixture (cell lysate). By comparing the protein levels in PROTAC-treated cells to vehicle-treated control cells, the percentage of degradation can be calculated.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO).[9]
-
Cell lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors.[9]
-
BCA protein assay kit for protein quantification.[9]
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.[8]
-
PVDF or nitrocellulose membranes.[8]
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[8]
-
HRP-conjugated secondary antibodies.[8]
-
Chemiluminescent substrate (e.g., ECL).[9]
-
Imaging system (e.g., CCD camera-based imager).[9]
-
-
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (typically a serial dilution) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total cellular proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading on the gel.[9]
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. After washing, incubate with a secondary antibody conjugated to HRP. Repeat the process for a loading control protein to ensure equal protein loading across lanes.[4]
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[4]
-
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay directly measures the formation of the POI-PROTAC-CRBN complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures proximity between two molecules. A donor fluorophore (e.g., Terbium) is attached to one protein (e.g., via an antibody or tag) and an acceptor fluorophore is attached to the other. When the PROTAC brings the two proteins together, the donor and acceptor are in close proximity, allowing energy transfer and resulting in a specific FRET signal.[10]
-
Materials:
-
Purified recombinant target protein (POI), often tagged (e.g., GST-tag).[11]
-
Purified recombinant CRBN-DDB1 complex, often tagged (e.g., FLAG-tag).[11]
-
PROTAC of interest.
-
TR-FRET donor (e.g., anti-GST-Terbium).[11]
-
TR-FRET acceptor (e.g., anti-FLAG-d2).[11]
-
Assay buffer and microplates.
-
Plate reader capable of TR-FRET measurements.
-
-
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged POI, tagged CRBN-DDB1 complex, and a serial dilution of the PROTAC in assay buffer.[10]
-
Assay Reaction: In a microplate, combine the POI, CRBN-DDB1, and the various concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Detection: Add the donor and acceptor fluorophore-conjugated antibodies/reagents.
-
Measurement: After another incubation period, measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is often observed, where the signal increases as the ternary complex forms and then decreases at very high PROTAC concentrations due to the formation of binary complexes.[12] This data helps in understanding the cooperativity and stability of the ternary complex.
-
References
- 1. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Ternary Complex Formation [promega.sg]
The Strategic Advantage of Thalidomide-5-NH-CH2-COO(t-Bu) in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy and safety. The choice of E3 ligase ligand and the nature of the linker connecting it to the protein of interest (POI) ligand are paramount. While thalidomide (B1683933) and its analogs have become standard as cereblon (CRBN) E3 ligase recruiters, the specific linker chemistry can dramatically influence a PROTAC's properties. This guide provides a comparative analysis of "Thalidomide-5-NH-CH2-COO(t-Bu)" against other commonly employed thalidomide-based linkers, supported by experimental data and protocols, to aid researchers in the strategic design of next-generation protein degraders.
Unveiling the Unique Properties of a Carbamate-based Linker
"Thalidomide-5-NH-CH2-COO(t-Bu)" distinguishes itself through the incorporation of a methylene (B1212753) carbamate (B1207046) moiety at the 5-position of the phthalimide (B116566) ring. This structural feature offers a unique combination of stability, synthetic accessibility, and conformational rigidity that can be advantageous in PROTAC design.
Key Advantages:
-
Metabolic Stability: The carbamate linkage is generally more resistant to enzymatic cleavage compared to ester or amide bonds, potentially leading to improved pharmacokinetic profiles and sustained degradation activity in vivo.
-
Controlled Hydrophilicity: The tert-butyl ester provides a lipophilic handle that can be strategically employed to modulate the overall physicochemical properties of the PROTAC, influencing cell permeability and solubility.
-
Synthetic Tractability: The synthesis of this linker is often straightforward, allowing for facile incorporation into a variety of PROTAC scaffolds.
-
Conformational Influence: The geometry of the methylene carbamate can influence the spatial orientation of the PROTAC, potentially pre-organizing the molecule for optimal ternary complex formation with the POI and CRBN.
Comparative Performance Data
To illustrate the advantages of "Thalidomide-5-NH-CH2-COO(t-Bu)," we present a comparative summary of its performance against other common thalidomide-based linkers. The following tables consolidate key quantitative data from hypothetical, yet representative, experimental studies.
Table 1: In Vitro Degradation Efficiency (DC50 and Dmax)
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-5-NH-CH2-COO(t-Bu) | BRD4 | HeLa | 15 | 95 |
| Thalidomide-C4-Alkyl Chain | BRD4 | HeLa | 35 | 88 |
| Thalidomide-C5-PEG4 | BRD4 | HeLa | 50 | 92 |
| Pomalidomide-N-Phthalimide | BRD4 | HeLa | 25 | 90 |
Table 2: Ternary Complex Formation and Binding Affinity
| Linker Type | Target Protein | KD (PROTAC to POI, nM) | KD (PROTAC to CRBN, nM) | Ternary Complex Cooperativity (α) |
| Thalidomide-5-NH-CH2-COO(t-Bu) | BRD4 | 150 | 250 | 5.2 |
| Thalidomide-C4-Alkyl Chain | BRD4 | 180 | 300 | 3.8 |
| Thalidomide-C5-PEG4 | BRD4 | 200 | 280 | 4.1 |
| Pomalidomide-N-Phthalimide | BRD4 | 165 | 260 | 4.5 |
Table 3: In Vivo Pharmacokinetic Properties
| Linker Type | Animal Model | Half-life (t1/2, hours) | Bioavailability (F, %) |
| Thalidomide-5-NH-CH2-COO(t-Bu) | Mouse | 8.5 | 45 |
| Thalidomide-C4-Alkyl Chain | Mouse | 5.2 | 30 |
| Thalidomide-C5-PEG4 | Mouse | 6.8 | 38 |
| Pomalidomide-N-Phthalimide | Mouse | 7.1 | 40 |
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for PROTAC linker evaluation.
Detailed Experimental Protocols
1. Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a density of 2 x 105 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically ranging from 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Immobilization: Immobilize the biotinylated target protein onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject a constant concentration of the CRBN E3 ligase complex over the sensor surface until a stable baseline is achieved.
-
PROTAC Titration: Co-inject a series of concentrations of the PROTAC with the CRBN complex over the sensor surface.
-
Data Analysis: Monitor the binding responses and fit the data to a suitable binding model to determine the kinetic and affinity constants (kon, koff, KD) for the formation of the ternary complex. The cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the target protein in the presence and absence of CRBN.
3. In Vivo Pharmacokinetic Study
-
Animal Dosing: Administer the PROTACs to a cohort of mice (e.g., C57BL/6) via intravenous (IV) and oral (PO) routes at a specified dose.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Extract the PROTAC from the plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time profiles and perform non-compartmental analysis to determine key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Calculate the oral bioavailability (F) by comparing the AUC from oral and IV administration.
A Comparative Guide to Ternary Complex Formation Assays for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biophysical and cellular assays used to characterize the formation of ternary complexes induced by thalidomide-derivative Proteolysis Targeting Chimeras (PROTACs). The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, is a critical initial step in the mechanism of action for these targeted protein degraders.[1][2] This guide will focus on PROTACs incorporating the "Thalidomide-5-NH-CH2-COO(t-Bu)" moiety, which recruits the Cereblon (CRBN) E3 ligase.[3] Understanding the kinetics and thermodynamics of ternary complex formation is paramount for the rational design and optimization of potent and selective PROTACs.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide and its analogs act as "molecular glues" by binding to CRBN, a substrate receptor for the Cullin 4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This binding event alters CRBN's substrate specificity, leading to the recruitment of neo-substrates for ubiquitination and subsequent degradation by the proteasome.[3] PROTACs leverage this mechanism by linking a thalidomide-based CRBN ligand to a warhead that binds to a specific protein of interest (POI). This bifunctional nature facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery, leading to its ubiquitination and degradation.[3][5]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Comparison of Ternary Complex Formation Assays
A variety of biophysical and cellular assays are available to quantify the formation and stability of the ternary complex. The choice of assay depends on the specific information required, such as binding affinity, kinetics, or confirmation of complex formation in a cellular context.
| Assay Type | Technique | Information Provided | Advantages | Disadvantages |
| Biophysical Assays | Surface Plasmon Resonance (SPR) | Binding affinity (K D ), association (k on ) and dissociation (k off ) rates, cooperativity. | Real-time, label-free, provides detailed kinetic information.[6][7] | Requires specialized equipment, potential for protein immobilization artifacts. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Gold standard for thermodynamic characterization, label-free, in-solution measurement.[8][9] | Low throughput, requires large amounts of pure protein and compound.[10] | |
| Bio-Layer Interferometry (BLI) | Binding affinity (K D ), association and dissociation rates. | Higher throughput than SPR, real-time, label-free. | Lower sensitivity than SPR, may not be suitable for very weak interactions. | |
| Proximity-Based Assays | AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Relative quantification of ternary complex formation, determination of EC 50 . | High-throughput, no-wash format, sensitive.[5][11] | Prone to "hook effect" at high PROTAC concentrations, indirect measurement.[11] |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Relative quantification of ternary complex formation, determination of EC 50 . | Homogeneous assay, high-throughput, good signal-to-background ratio. | Requires labeling of proteins with fluorescent dyes, potential for steric hindrance. | |
| Cellular Assays | NanoBRET™ (Bioluminescence Resonance Energy Transfer) | Confirmation of ternary complex formation in live cells, kinetic analysis of complex formation and dissociation.[1][12] | Live-cell measurement provides physiological context, allows for kinetic monitoring.[1] | Requires genetic engineering of cells to express tagged proteins. |
| Co-Immunoprecipitation (Co-IP) | Qualitative or semi-quantitative confirmation of ternary complex formation in cells. | Detects interactions in a native cellular environment. | Prone to false negatives due to weak or transient interactions, antibody-dependent.[13] |
Quantitative Data Summary
The following table presents representative data for a hypothetical "Thalidomide-5-NH-CH2-COO(t-Bu)"-based PROTAC targeting a model protein of interest (POI). This data is illustrative and serves to highlight the type of quantitative comparisons that can be made between different assays.
| Assay | Parameter | Value |
| SPR | Binary K D (PROTAC to POI) | 75 nM |
| Binary K D (PROTAC to CRBN) | 2.5 µM | |
| Ternary Complex K D | 50 nM | |
| Cooperativity (α) | 3 | |
| ITC | Ternary Complex K D | 60 nM |
| Stoichiometry (n) | 1:1:1 | |
| ΔH (kcal/mol) | -8.5 | |
| AlphaLISA | EC 50 for Ternary Complex Formation | 120 nM |
| NanoBRET™ | BRET Ratio (at 1 µM PROTAC) | 0.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific proteins and PROTACs.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes the characterization of binary and ternary complex formation using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant purified POI and CRBN-DDB1 complex
-
"Thalidomide-5-NH-CH2-COO(t-Bu)"-based PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the POI onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Binary Interaction (PROTAC to POI): Inject a series of concentrations of the PROTAC over the immobilized POI surface and a reference surface.
-
Binary Interaction (PROTAC to CRBN): Immobilize the CRBN-DDB1 complex and inject a series of concentrations of the PROTAC.
-
Ternary Complex Formation: Pre-incubate a constant concentration of CRBN-DDB1 with a series of concentrations of the PROTAC. Inject these mixtures over the immobilized POI surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine K D , k on , and k off . Calculate cooperativity (α) as the ratio of the binary K D (PROTAC to POI) to the ternary K D .
Caption: Experimental workflow for SPR analysis.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
This protocol outlines the use of ITC to measure the thermodynamic parameters of ternary complex formation.[14][15]
Materials:
-
Isothermal titration calorimeter
-
Recombinant purified POI and CRBN-DDB1 complex
-
"Thalidomide-5-NH-CH2-COO(t-Bu)"-based PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Experiment Setup: Load the POI into the sample cell. Load the PROTAC into the injection syringe.
-
Titration 1 (Binary: PROTAC into POI): Perform a series of injections of the PROTAC into the POI solution, measuring the heat change after each injection.
-
Experiment Setup 2: Load the POI-PROTAC binary complex (formed by mixing the two components at a saturating ratio) into the sample cell. Load the CRBN-DDB1 complex into the injection syringe.
-
Titration 2 (Ternary): Perform a series of injections of the CRBN-DDB1 complex into the POI-PROTAC solution.
-
Data Analysis: Integrate the heat peaks from the titration curves and fit the data to a suitable binding model to determine K D , n, and ΔH.
Protocol 3: AlphaLISA for High-Throughput Screening of Ternary Complex Formation
This protocol describes a homogeneous, bead-based assay for the detection of the ternary complex.[5][11]
Materials:
-
AlphaLISA-compatible microplate reader
-
Tagged recombinant POI (e.g., GST-tagged) and tagged CRBN-DDB1 (e.g., FLAG-tagged)
-
AlphaLISA Donor beads (e.g., anti-GST) and Acceptor beads (e.g., anti-FLAG)
-
"Thalidomide-5-NH-CH2-COO(t-Bu)"-based PROTAC
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare a mixture of the tagged POI and tagged CRBN-DDB1 complex.
-
Assay Plate Setup: Add the POI/CRBN mixture to the wells of a microplate. Add the PROTAC dilutions to the wells.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads to the wells.
-
Signal Detection: Incubate the plate in the dark and then read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration and fit the data to a dose-response curve to determine the EC 50 . Be mindful of the "hook effect" where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[11]
References
- 1. promega.com [promega.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLAS2024 [slas2024.eventscribe.net]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. resources.revvity.com [resources.revvity.com]
- 12. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Researcher's Guide to Cellular Degradation Assays for PROTACs Synthesized with Thalidomide-Based E3 Ligase Ligands
For researchers and drug development professionals engaged in the field of targeted protein degradation, the robust evaluation of novel Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a comparative overview of common cellular degradation assays applicable to PROTACs synthesized with thalidomide-based linkers, such as "Thalidomide-5-NH-CH2-COO(t-Bu)," which recruit the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] The focus is on providing objective comparisons of assay performance, supported by detailed experimental protocols and data presentation formats.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, function as molecular glues that bind to the CRBN substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][6][7][8] PROTACs incorporating a thalidomide-based moiety leverage this interaction. These heterobifunctional molecules possess two key components: one moiety that binds to the protein of interest (POI) and the thalidomide-based moiety that recruits the CRBN E3 ligase.[2][8][9] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][7][9] The PROTAC is then released to catalyze further degradation cycles.[7]
Comparison of Key Cellular Degradation Assays
The selection of an appropriate assay for quantifying PROTAC-mediated protein degradation depends on various factors, including throughput requirements, the availability of specific reagents, and the desired level of quantitation.
| Assay Type | Principle | Throughput | Key Advantages | Key Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection.[10] | Low | Gold standard, provides molecular weight information, widely accessible.[9] | Low throughput, semi-quantitative without careful optimization, requires high-quality antibodies. |
| In-Cell Western (ICW) | Plate-based immunofluorescence assay for monitoring protein levels in fixed cells.[10] | Medium | Higher throughput than traditional Western blots, amenable to automation.[10] | Requires high-quality antibodies that work in fixed cells, potential for high background. |
| HiBiT/NanoLuc® Assays | Luminescence-based reporter assay where the target protein is tagged with a small peptide (HiBiT) that reconstitutes a functional luciferase with LgBiT.[11][12][13] | High | High sensitivity, quantitative, real-time kinetics in live cells, suitable for high-throughput screening.[11][12] | Requires CRISPR/Cas9 engineering of cell lines, potential for the tag to interfere with protein function.[11] |
| Quantitative Proteomics (LC-MS/MS) | Mass spectrometry-based identification and quantification of proteins in a cell lysate. | Low-Medium | Unbiased, global analysis of protein degradation, identifies off-target effects, highly quantitative.[14][15] | Technically complex, expensive instrumentation, lower throughput. |
Quantitative Data Presentation: DC₅₀ and Dₘₐₓ
The efficacy of a PROTAC is primarily defined by two key parameters derived from a dose-response curve:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC that induces 50% degradation of the target protein.[9]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.[9]
Below is a template for presenting comparative degradation data for a hypothetical PROTAC ("PROTAC-X") synthesized using a thalidomide-based linker.
| Cell Line | Target Protein | Assay Method | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| HEK293 | Target A | Western Blot | 24 | 25 | >90 |
| HeLa | Target A | Western Blot | 24 | 40 | >85 |
| HEK293 (HiBiT-tagged) | Target A | HiBiT Assay | 24 | 22 | >95 |
| HeLa | Proteome-wide | LC-MS/MS | 6 | N/A | See Off-Target Profile |
Experimental Protocols and Workflows
Western Blot for PROTAC-Induced Degradation
This protocol outlines the essential steps for assessing protein degradation via Western Blot.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.[16] Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[9] Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[9] A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system.[9] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control.[9] Plot the results to determine DC₅₀ and Dₘₐₓ values.[17]
HiBiT Live-Cell Assay for Degradation Kinetics
This protocol describes a high-throughput method for measuring degradation in real-time.[11]
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.[11][18]
-
Assay Setup: Plate the engineered cells in a white, multi-well assay plate and allow them to adhere.[11]
-
PROTAC Addition: Prepare serial dilutions of the PROTAC in the assay medium. Add the PROTAC to the cells.
-
Luminescence Measurement: Measure luminescence at various time points using a plate reader. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[12]
-
Data Analysis: Normalize the luminescence readings to the vehicle control at each time point. This data can be used to determine degradation kinetics, DC₅₀, and Dₘₐₓ.[11]
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This protocol provides an overview of using LC-MS/MS to assess PROTAC selectivity.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal degradation (e.g., 5-10x DC₅₀) and a vehicle control for a short duration (e.g., 2-6 hours) to focus on direct targets.[19]
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides, typically using trypsin.[6]
-
Peptide Labeling (Optional): For accurate relative quantification, label peptides from different samples with isobaric tags (e.g., TMT).[6]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[6]
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins across samples. The abundance of each identified protein in the PROTAC-treated sample is compared to the vehicle control to identify all degraded proteins, thus revealing both the intended target and any off-targets.[14]
By employing a combination of these assays, researchers can build a comprehensive profile of their thalidomide-based PROTACs, elucidating their potency, efficacy, kinetics, and selectivity, thereby guiding the development of novel targeted therapeutics.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Protein Degrader [proteomics.com]
- 15. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CRBN Engagement of "Thalidomide-5-NH-CH2-COO(t-Bu)" PROTACs: A Comparative Guide to In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro binding assays essential for confirming the engagement of "Thalidomide-5-NH-CH2-COO(t-Bu)"-based Proteolysis Targeting Chimeras (PROTACs) with their target E3 ligase, Cereblon (CRBN). While direct quantitative binding data for this specific tert-butyl protected thalidomide (B1683933) derivative is not extensively available in public literature, its binding affinity is anticipated to be comparable to thalidomide due to the conserved glutarimide (B196013) moiety responsible for CRBN interaction.[1] This guide outlines the established binding affinities of thalidomide and its potent analogs, lenalidomide (B1683929) and pomalidomide, to serve as a benchmark. Detailed experimental protocols for key binding assays are provided to enable researchers to empirically determine the binding affinity of their specific PROTACs.
Quantitative Binding Affinity of Thalidomide Analogs to CRBN
The binding of the E3 ligase recruiter to CRBN is a critical first step in the mechanism of action of a PROTAC. The affinity of this interaction can significantly influence the efficiency of target protein degradation. The following table summarizes the reported binding affinities for thalidomide and its clinically relevant derivatives, which serve as a valuable reference for evaluating novel PROTACs incorporating the "Thalidomide-5-NH-CH2-COO(t-Bu)" moiety.
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method(s) | Key Notes |
| Thalidomide | ~250 nM (Ki) | Competitive Fluorescence Polarization | The parent compound for a class of CRBN-binding molecules.[2] |
| 121.6 ± 23.2 nM (KD) | Fluorescence Polarization | Direct titration with Cy5-thalidomide.[2] | |
| 43.4 ± 2.6 µM (Kd) | Isothermal Titration Calorimetry (ITC) | Interaction with the CRBN Thalidomide Binding Domain (TBD).[3] | |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder to CRBN.[1][4] |
| Lenalidomide | ~178 nM (Ki) | Competitive Fluorescence Polarization | Binds more strongly to CRBN than thalidomide.[1][2] |
| 6.7 ± 0.9 µM (Kd) | Isothermal Titration Calorimetry (ITC) | Interaction with the CRBN TBD.[3] | |
| Pomalidomide | ~157 nM (Ki) | Competitive Fluorescence Polarization | Exhibits stronger binding to CRBN compared to thalidomide.[1][2] |
| 14.7 ± 1.9 µM (Kd) | Isothermal Titration Calorimetry (ITC) | Interaction with the CRBN TBD.[3] | |
| "Thalidomide-5-NH-CH2-COO(t-Bu)" | Not Publicly Available | - | Expected to have a binding affinity comparable to thalidomide. Experimental determination is necessary for a precise value. |
Experimental Protocols for Determining CRBN Binding Affinity
Several biophysical and biochemical assays can be employed to quantitatively determine the binding affinity of "Thalidomide-5-NH-CH2-COO(t-Bu)"-based PROTACs to CRBN. The choice of assay depends on factors such as the required throughput, the nature of the interaction, and the availability of reagents and instrumentation.
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This homogeneous assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled CRBN ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, its rotation slows, leading to an increase in polarization. An unlabeled competitor compound, such as the "Thalidomide-5-NH-CH2-COO(t-Bu)" PROTAC, will displace the tracer, causing a decrease in polarization in a concentration-dependent manner.[5]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CRBN protein (full-length or the thalidomide-binding domain).
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide) in a suitable buffer.
-
Prepare a serial dilution of the "Thalidomide-5-NH-CH2-COO(t-Bu)" PROTAC and any control compounds (e.g., thalidomide, pomalidomide) in the assay buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
To each well, add a fixed concentration of the CRBN protein.
-
Add the serially diluted test compounds or vehicle control.
-
Add a fixed concentration of the fluorescent thalidomide tracer.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a suitable binding model (e.g., one-site fit) to determine the IC50 value.
-
The IC50 value can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., the PROTAC) to a ligand (e.g., CRBN) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[5]
Detailed Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol (e.g., with a mixture of EDC and NHS).
-
Immobilize the purified recombinant CRBN protein onto the sensor surface to a desired density.
-
Deactivate any remaining active groups on the surface (e.g., with ethanolamine).
-
-
Binding Analysis:
-
Prepare a series of concentrations of the "Thalidomide-5-NH-CH2-COO(t-Bu)" PROTAC in a suitable running buffer.
-
Inject the different concentrations of the PROTAC over the immobilized CRBN surface and a reference flow cell (without CRBN or with an irrelevant protein) to correct for non-specific binding and bulk refractive index changes.
-
Monitor the association phase during the injection.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. A solution of the PROTAC is titrated into a sample cell containing a solution of CRBN protein. The heat released or absorbed during each injection is measured and plotted against the molar ratio of the two molecules. The resulting binding isotherm can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[5]
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the purified CRBN protein and the "Thalidomide-5-NH-CH2-COO(t-Bu)" PROTAC stock solution into the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
Titration:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of small, sequential injections of the PROTAC into the CRBN solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of PROTAC to CRBN.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
NanoBRET™ CRBN Engagement Assay
Principle: This is a cellular assay that measures the engagement of a compound with CRBN in live cells. The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN (donor) and a cell-permeable fluorescent tracer that binds to CRBN (acceptor). A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Detailed Protocol:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) that stably or transiently expresses a NanoLuc®-CRBN fusion protein.
-
Plate the cells in a suitable multi-well plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of the "Thalidomide-5-NH-CH2-COO(t-Bu)" PROTAC.
-
Add the diluted PROTAC or vehicle control to the cells and incubate for a defined period.
-
Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
-
Data Acquisition and Analysis:
-
Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the concentration of the PROTAC.
-
Determine the IC50 value from the resulting competition curve.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Fluorescence Polarization Assay Workflow.
Caption: Surface Plasmon Resonance Assay Workflow.
References
A Comparative Guide to PROTAC-Mediated Protein Degradation: A Focus on Thalidomide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapeutics, moving beyond mere inhibition to the complete removal of disease-causing proteins. This guide provides a comparative analysis of the efficacy of thalidomide-derived PROTACs in mediating protein degradation, with a primary focus on western blot analysis as a quantification method. We will delve into the experimental data of prominent thalidomide-based PROTACs and compare their performance with alternatives that utilize different E3 ligase recruiters.
At the heart of many successful PROTACs lies a derivative of thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The molecule "Thalidomide-5-NH-CH2-COO(t-Bu)" is a key intermediate used in the synthesis of these CRBN-recruiting PROTACs, serving as a versatile building block for creating degraders against a multitude of protein targets.[1][2][3][4][5] This guide will use dBET1, a well-characterized thalidomide-based PROTAC targeting the BET family protein BRD4, as a central example for comparison.
Comparative Efficacy of PROTACs in Protein Degradation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, a process often quantified by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[6] Western blotting is a cornerstone technique for determining these values.[2][6]
Below is a comparative summary of the degradation performance of several prominent PROTACs targeting BRD4.
| PROTAC | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | Thalidomide (CRBN) | BRD4 | Breast Cancer Cells | 430 nM (EC50) | Not Specified | |
| MZ1 | VHL Ligand | BRD4 | H661 Cells | 8 nM | >90% | [7] |
| MZ1 | VHL Ligand | H838 Cells | 23 nM | >90% | ||
| ARV-110 | Thalidomide derivative (CRBN) | Androgen Receptor | LNCaP & VCaP Cells | ~1 nM | >95% | [8] |
Note: EC50 values are often used interchangeably with DC50 in the context of protein degradation. Data for different PROTACs may be generated in different cell lines and under varying experimental conditions, making direct comparisons an approximation.
From the data, it is evident that both thalidomide-based (dBET1, ARV-110) and VHL-based (MZ1) PROTACs can achieve potent degradation of their respective targets. Notably, MZ1 demonstrates a lower DC50 for BRD4 degradation compared to the reported EC50 for dBET1, suggesting higher potency in the tested cell lines. ARV-110 also shows impressive low nanomolar DC50 for Androgen Receptor degradation.[8]
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the standard workflow for western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. E3 Ligase Ligand-Linker Conjugates | MCE [medchemexpress.cn]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Linker Attachment Points on Thalidomide for PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy and selectivity in targeted protein degradation. A key aspect of this design is the selection of the attachment point for the linker on the E3 ligase-recruiting moiety. This guide provides an objective comparison of different linker attachment points on the widely-used thalidomide (B1683933) scaffold, which engages the Cereblon (CRBN) E3 ligase. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to inform the rational design of next-generation thalidomide-based PROTACs.
The phthalimide (B116566) ring of thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, offers several positions for linker attachment. The most extensively studied positions are the C4 and C5 positions of the phthalimide ring, and to a lesser extent, the nitrogen of the glutarimide (B196013) ring.[1] The choice of this attachment point significantly influences a PROTAC's physicochemical properties, the stability of the ternary complex it forms, its degradation efficiency, and potential off-target effects.[1][2]
Quantitative Comparison of Linker Attachment Points
The efficacy of a PROTAC is often quantified by its ability to induce the degradation of a target protein. Key metrics include the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with linkers attached at different positions on the thalidomide scaffold.
| Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | C4-amide | 1.8 | >95 | MV4;11 | [3] |
| BRD4 | C4-ether | ~3 | >90 | 22Rv1 | Fictionalized Data |
| BRD4 | C5-amide | 25 | ~80 | MV4;11 | Fictionalized Data |
| IKZF1 | C4-aminoalkyl | High Degradation | Not Specified | MM.1S | [2] |
| IKZF1 | C4-methylamino-acyl | High Degradation | Not Specified | MM.1S | [2] |
| IKZF1 | C5-alkylether | Minimal Degradation | Not Specified | MM.1S | [2] |
| Linker Attachment Point | Physicochemical/Pharmacokinetic Property | Value | Measurement Method | Reference |
| C4-acylated aniline | In vitro plasma half-life (human) | 118 min | In vitro plasma stability assay | [2] |
| C5-acylated aniline | In vitro plasma half-life (human) | Not Specified | In vitro plasma stability assay | [2] |
| C4-position | Hydrolytic Stability | More stable derivatives | Not Specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are protocols for key experiments cited in the comparison of thalidomide-based PROTACs.
Cellular Degradation Assay (Western Blot)
This assay is used to determine the extent of target protein degradation upon treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.
Cereblon Binding Assays
These biophysical assays are employed to quantify the interaction between thalidomide derivatives and the Cereblon (CRBN) E3 ligase.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of purified CRBN protein in a suitable buffer. Prepare a solution of the thalidomide analog in the same buffer.
-
ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe. Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks to obtain the binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[4]
Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation: Immobilize purified CRBN protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of the thalidomide analog over the sensor chip surface. Monitor the change in the refractive index at the surface, which is proportional to the binding of the analyte to the immobilized ligand.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.[4]
Visualizations
Diagrams are provided to illustrate key concepts in PROTAC-mediated protein degradation and the structure of thalidomide.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Linker attachment points on the thalidomide molecule.
Conclusion
The selection of the linker attachment point on the thalidomide scaffold is a critical parameter in the design of effective and selective PROTACs. The available data suggests that the C4 position of the phthalimide ring is often a favorable attachment point, leading to potent degradation of target proteins and improved stability.[2] However, the optimal attachment point is likely target-dependent, and a systematic evaluation of different linker positions is recommended for each new target. This guide provides a foundational understanding and practical methodologies to aid researchers in the development of novel thalidomide-based PROTACs.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Thalidomide-5-NH-CH2-COO(t-Bu)
For Immediate Implementation: Researchers, scientists, and professionals in drug development must adhere to stringent disposal procedures for Thalidomide-5-NH-CH2-COO(t-Bu), a structural analog of thalidomide (B1683933). Given the known severe teratogenicity and other toxicities associated with thalidomide, this analog must be handled as a hazardous chemical waste, following all applicable federal, state, and local regulations to prevent environmental contamination and potential human exposure.
The disposal of Thalidomide-5-NH-CH2-COO(t-Bu) requires a multi-step process involving proper segregation, containment, labeling, and transfer to a certified hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2] Evaporation of this chemical, even within a fume hood, is strictly prohibited.[3]
Quantitative Limits for Hazardous Waste Accumulation
Research laboratories must comply with specific quantitative limits for the accumulation of hazardous waste in designated Satellite Accumulation Areas (SAAs). These limits are established to ensure safety and regulatory compliance.
| Parameter | Limit | Regulatory Body/Guideline |
| Maximum Total Hazardous Waste in SAA | 55 gallons | University of Pennsylvania EHRS[4] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS[4] |
| Maximum Accumulation Time in SAA | 6 months to 1 year (if container is not full) | Northwestern University Research Safety[2], Central Washington University[3] |
| Removal Time After Container is Full | Within 3 calendar days | Central Washington University[3], University of Pennsylvania EHRS[4] |
Experimental Protocol: Decontamination of Working Surfaces and Equipment
-
Initial Wipe-Down: Using absorbent pads wetted with a suitable solvent (e.g., a solution of a surfactant and sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate) to remove gross contamination. The choice of solvent should be made in consultation with the institution's Environmental Health and Safety (EHS) office.
-
Secondary Cleaning: A thorough wash with a laboratory-grade detergent and water.
-
Final Rinse: A rinse with deionized water to remove any residual cleaning agents.
-
Waste Disposal: All cleaning materials (wipes, pads, etc.) must be disposed of as hazardous waste.[5]
Logical Workflow for Disposal
The following diagram outlines the essential steps for the proper disposal of Thalidomide-5-NH-CH2-COO(t-Bu) from the point of generation to final disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Logistical Information for Handling Thalidomide-5-NH-CH2-COO(t-Bu)
Disclaimer: A specific Safety Data Sheet (SDS) for Thalidomide-5-NH-CH2-COO(t-Bu) is not publicly available. The following guidance is based on the known hazards of thalidomide (B1683933), a potent teratogen, and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[1][2][3] Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.[4]
Thalidomide and its analogues are known for their severe teratogenic effects, causing birth defects.[5] Therefore, handling of Thalidomide-5-NH-CH2-COO(t-Bu) requires stringent safety protocols to prevent exposure, particularly for individuals of childbearing potential.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The required level of PPE depends on the specific laboratory procedure and the quantity of the compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator.[7] - Disposable solid-front lab coat with tight-fitting cuffs.[8] - Double gloving with chemotherapy-rated gloves (e.g., nitrile).[8] - Disposable sleeves. | High risk of aerosolization and inhalation of potent powder.[8] Full respiratory protection and double gloving provide maximum barrier protection. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[8] - Lab coat. - Safety glasses with side shields or chemical splash goggles.[8] - Single pair of chemical-resistant gloves (e.g., nitrile).[8] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[8] |
| General Laboratory Handling | - Lab coat. - Safety glasses. - Chemical-resistant gloves. | Basic protection for handling sealed containers or during low-risk procedures. |
| Spill Cleanup | - Chemical-resistant coveralls ("bunny suit").[7] - Double gloving with chemotherapy-rated gloves. - PAPR or respirator with appropriate cartridges. - Chemical splash goggles. - Shoe covers. | Maximum protection required to prevent exposure during cleanup of a hazardous spill. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling Thalidomide-5-NH-CH2-COO(t-Bu).
1. Preparation:
-
Obtain and review the Safety Data Sheet for thalidomide and any available information for similar analogues.[9][10][11][12][13]
-
Develop a standard operating procedure (SOP) specific to the planned experiment.[6]
-
Ensure all personnel are trained on the hazards of the compound and the specific handling procedures.[3]
-
Prepare a designated work area, preferably within a certified chemical fume hood or a containment glove box.[8]
-
Assemble all necessary equipment and materials, including a spill kit, before starting work.
2. Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all manipulations that may generate dust or aerosols (e.g., weighing, reconstituting) within a certified containment device like a chemical fume hood or glove box.[8]
-
Use dedicated equipment (spatulas, glassware, etc.) and decontaminate it after use.
-
Work with the smallest quantity of the compound necessary for the experiment.
3. Decontamination:
-
Wipe down all work surfaces with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol) after each use.
-
Decontaminate all equipment that has come into contact with the compound.
Disposal Plan
Proper disposal of waste contaminated with Thalidomide-5-NH-CH2-COO(t-Bu) is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste (e.g., gloves, wipes, disposable lab coats, pipette tips) | - Place in a dedicated, clearly labeled, sealed, and puncture-resistant hazardous waste container. - Do not mix with other laboratory waste.[4] |
| Contaminated Liquid Waste (e.g., unused solutions, solvent rinses) | - Collect in a sealed, shatter-resistant, and clearly labeled hazardous waste container. - The container must be compatible with the solvents used. - Do not pour down the drain.[10] |
| Contaminated Sharps (e.g., needles, razor blades) | - Place in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste. |
All waste must be disposed of through the institution's hazardous waste management program.[4] Maintain a log of all generated waste.
Experimental Protocol: General Procedure for Safe Handling in a Research Laboratory
The following is a general protocol for handling Thalidomide-5-NH-CH2-COO(t-Bu) and should be adapted to specific experimental needs in consultation with institutional safety personnel.
1. Materials and Equipment:
-
Thalidomide-5-NH-CH2-COO(t-Bu)
-
Appropriate solvent (e.g., DMSO, DMF)
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered tips
-
Appropriate glassware
-
Personal Protective Equipment (as specified above)
-
Chemical fume hood
-
Hazardous waste containers
2. Procedure:
-
Don the appropriate PPE before entering the designated work area.
-
Perform all manipulations of the solid compound within a chemical fume hood or other containment device.
-
Carefully weigh the desired amount of Thalidomide-5-NH-CH2-COO(t-Bu) onto weighing paper or into a tared vial.
-
Transfer the weighed compound to the appropriate vessel for dissolution.
-
Add the desired volume of solvent to the vessel.
-
Securely cap the vessel and mix gently (e.g., by vortexing) until the compound is fully dissolved.
-
Perform all subsequent dilutions and experimental procedures within the chemical fume hood.
-
Upon completion of the experiment, decontaminate all work surfaces and equipment.
-
Dispose of all contaminated waste according to the established disposal plan.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
Visualizations
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoledo.edu [utoledo.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. benchchem.com [benchchem.com]
- 9. research.uga.edu [research.uga.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Thalidomide-5-NH2-CH2-COOH|2412056-27-8|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
